4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
4-chloro-6,7,8-trifluoroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3ClF3NO2/c11-6-3-1-5(12)7(13)8(14)9(3)15-2-4(6)10(16)17/h1-2H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZRDDAKYGCCPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)N=CC(=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401224699 | |
| Record name | 4-Chloro-6,7,8-trifluoro-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207231-25-2 | |
| Record name | 4-Chloro-6,7,8-trifluoro-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207231-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6,7,8-trifluoro-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid
Foreword: The Strategic Importance of Fluorinated Quinolones
The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably the potent class of fluoroquinolone antibiotics.[1][2] The introduction of fluorine atoms into the quinoline ring system profoundly influences the molecule's physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved cell permeability. The subject of this guide, 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid, is a key intermediate in the synthesis of advanced fluoroquinolone derivatives, making a thorough understanding of its synthesis crucial for researchers and professionals in drug discovery and development.[3][4] This document provides an in-depth, scientifically grounded guide to the synthesis of this valuable compound, emphasizing the underlying chemical principles and offering practical, field-proven insights.
Strategic Synthesis Pathway: A Three-Stage Approach
The most reliable and scalable synthesis of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid is achieved through a three-stage process, beginning with the well-established Gould-Jacobs reaction to construct the core quinoline ring system.[5] This is followed by the hydrolysis of the resulting ester and a final chlorination step.
Caption: Overall synthetic workflow for 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid.
Part 1: The Gould-Jacobs Reaction - Constructing the Quinoline Core
The synthesis commences with the Gould-Jacobs reaction, a powerful method for the preparation of 4-hydroxyquinoline derivatives.[5] This reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.
Step 1.1: Condensation of 2,3,4-Trifluoroaniline with Diethyl ethoxymethylenemalonate (DEEM)
The initial step is a nucleophilic substitution reaction where the amino group of 2,3,4-trifluoroaniline attacks the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form the stable intermediate, ethyl 2-((2,3,4-trifluorophenyl)amino)methylenemalonate. The trifluoro-substituted aniline is a critical starting material, and its synthesis can be achieved from tetrafluorobenzene.[6]
Step 1.2: Thermal Cyclization
This crucial step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization, leading to the formation of the quinoline ring system.[7] The high-boiling point solvent, such as diphenyl ether or Dowtherm A, is essential to achieve the necessary temperature for this intramolecular reaction.[8][9] The reaction proceeds to yield ethyl 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxylate.
Caption: Mechanism of the Gould-Jacobs reaction for the formation of the quinoline ring.
Part 2: Saponification - Unmasking the Carboxylic Acid
The ethyl ester of the quinoline-3-carboxylic acid is then hydrolyzed to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out using a strong base like sodium hydroxide in an aqueous or alcoholic solution, followed by acidification.[5]
Part 3: Chlorination - Installation of the Key Chloro Group
The final step involves the conversion of the 4-hydroxy group to a 4-chloro group. This transformation is crucial as the 4-chloro substituent serves as a reactive site for subsequent nucleophilic substitutions in the synthesis of various fluoroquinolone derivatives.[3] Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination.[10][11] The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.
Experimental Protocols
Synthesis of Ethyl 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxylate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, combine 2,3,4-trifluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).
-
Condensation: Heat the mixture at 120-130 °C for 2 hours. Ethanol, a byproduct of the condensation, will begin to distill off.
-
Cyclization: After the initial heating period, add a high-boiling point solvent such as diphenyl ether (approximately 5-10 volumes relative to the aniline). Increase the temperature to 250-260 °C and maintain for 1-2 hours, continuing to distill off ethanol.
-
Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solvent. Add hexane or a similar non-polar solvent to facilitate further precipitation. Filter the solid, wash with hexane, and dry under vacuum to yield the crude product.
-
Purification: The crude ethyl 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxylate can be recrystallized from a suitable solvent like ethanol or acetic acid to obtain a purified product.
Synthesis of 4-Hydroxy-6,7,8-trifluoroquinoline-3-carboxylic acid
-
Reaction Setup: To a round-bottom flask, add ethyl 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxylate (1 equivalent) and a 10% aqueous solution of sodium hydroxide (5-10 equivalents).
-
Hydrolysis: Heat the mixture to reflux (approximately 100 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and acidify with a mineral acid, such as concentrated hydrochloric acid, until the pH is acidic (pH 2-3). The carboxylic acid will precipitate out of the solution.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to yield 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxylic acid.
Synthesis of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully add 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxylic acid (1 equivalent) to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Chlorination: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.
-
Isolation: The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry under vacuum.
-
Purification: The crude 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Data Summary and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance |
| 2,3,4-Trifluoroaniline | C₆H₄F₃N | 147.10 | Colorless liquid |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | Colorless liquid |
| Ethyl 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxylate | C₁₂H₈F₃NO₃ | 287.19 | Off-white solid |
| 4-Hydroxy-6,7,8-trifluoroquinoline-3-carboxylic acid | C₁₀H₄F₃NO₃ | 259.14 | White solid |
| 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid | C₁₀H₃ClF₃NO₂ | 277.58 | Pale yellow solid |
Analytical Characterization of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring and the carboxylic acid proton. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbons of the quinoline ring system and the carboxylic acid carbon. The fluorine substitution will result in complex splitting patterns for the carbons in the benzene portion of the quinoline ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.
Applications in Drug Development
4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid is a pivotal building block for the synthesis of novel fluoroquinolone antibiotics. The 4-chloro group is readily displaced by various nucleophiles, allowing for the introduction of diverse side chains at this position, which is a key determinant of the antibacterial spectrum and potency of the final drug molecule. The trifluoro substitution pattern at the 6, 7, and 8 positions is of particular interest for developing next-generation fluoroquinolones with activity against resistant bacterial strains.
Conclusion
The synthesis of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid, while involving multiple steps, is a well-defined and reproducible process rooted in fundamental organic chemistry principles. The Gould-Jacobs reaction provides a robust entry to the core quinoline structure, and subsequent hydrolysis and chlorination are reliable transformations. A thorough understanding of each step, coupled with careful execution of the experimental protocols, will enable researchers to efficiently produce this valuable intermediate for the advancement of fluoroquinolone-based drug discovery programs.
References
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PrepChem. Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Available from: [Link]
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Wikipedia. Gould–Jacobs reaction. Available from: [Link]
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ResearchGate. Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. Available from: [Link]
- Google Patents. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.
- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
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National Center for Biotechnology Information. Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Available from: [Link]
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Química Organica.org. Synthesis of Fluoroquinolone Antibiotics. Available from: [Link]
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PubMed. Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. Available from: [Link]
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PubMed. POCl3 chlorination of 4-quinazolones. Available from: [Link]
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SciSpace. Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as. Available from: [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]
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PubMed. Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Available from: [Link]
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Molbase. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis. Available from: [Link]
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Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Available from: [Link]
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ResearchGate. 1 H (a) and 13 C (b) NMR spectra of... Available from: [Link]
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ResearchGate. POCl3 Chlorination of 4-Quinazolones | Request PDF. Available from: [Link]
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ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Available from: [Link]
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MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]
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ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available from: [Link]
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MDPI. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Available from: [Link]
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IROST. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available from: [Link]
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Royal Society of Chemistry. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Available from: [Link]
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Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
- Google Patents. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
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Thieme. 4. 13C NMR Spectroscopy. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: Navigating the Landscape of a Novel Quinolone
This document serves as a comprehensive technical guide on the physicochemical properties of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid. As a highly functionalized quinoline derivative, this compound holds significant potential in medicinal chemistry and materials science. The strategic placement of electron-withdrawing groups—a chlorine atom and three fluorine atoms—on the quinoline scaffold suggests unique electronic and biological properties. However, it is crucial to note that at the time of this writing, specific experimental data for this exact molecule is not extensively available in public-domain literature.
Therefore, this guide adopts a dual-pronged approach. Firstly, it presents the known fundamental properties and offers expert insights into the predicted physicochemical characteristics, grounded in data from structurally analogous compounds. Secondly, and perhaps more critically for the practicing scientist, it provides detailed, field-proven experimental protocols to empower researchers to determine these properties in their own laboratories. This approach ensures both immediate theoretical understanding and a practical framework for empirical validation.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to establish its molecular identity.
Chemical Structure and Composition
4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid is a quinoline core substituted with a carboxylic acid at the 3-position, a chlorine atom at the 4-position, and fluorine atoms at the 6, 7, and 8-positions.
-
Molecular Formula: C₁₀H₃ClF₃NO₂[1]
-
Molecular Weight: 261.58 g/mol [1]
-
Canonical SMILES: c1c(c(c(c2c1c(c(cn2)C(O)=O)[Cl])F)F)F
The arrangement of these functional groups is depicted in the following logical diagram:
Caption: Core functional groups of the target molecule.
Physicochemical Properties: Knowns and Expert Projections
The interplay of the quinoline nucleus, the acidic carboxylic group, and the electronegative halogen substituents dictates the compound's behavior in various chemical and biological systems.
Summary of Physicochemical Data
The following table summarizes the known and predicted physicochemical properties. It is imperative to treat predicted values as estimations pending experimental verification.
| Property | Value | Source/Basis of Estimation |
| Molecular Formula | C₁₀H₃ClF₃NO₂ | ChemDiv[1] |
| Molecular Weight | 261.58 g/mol | ChemDiv[1] |
| Melting Point | Estimated: >250 °C | Based on similar structures like 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid (267-274 °C)[2] and 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (242-245 °C)[3][4]. The high degree of halogenation and the carboxylic acid functionality suggest strong intermolecular forces, leading to a high melting point. |
| Boiling Point | Estimated: >350 °C | Extrapolated from the predicted boiling point of 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (380.3°C)[5]. High molecular weight and polarity suggest a high boiling point. |
| Aqueous Solubility | Predicted: Low | The presence of multiple fluorine and chlorine atoms significantly increases lipophilicity. While the carboxylic acid can ionize to improve solubility at higher pH, the overall molecule is expected to have low aqueous solubility. |
| Solubility in Organic Solvents | Predicted: Soluble in polar aprotic solvents (e.g., DMSO, DMF), and potentially in alcohols. | Based on general solubility of quinoline derivatives and the polar nature of the carboxylic acid group.[2] |
| pKa (acid dissociation constant) | Estimated: 1.0 - 3.0 | The strong electron-withdrawing effects of the trifluoro and chloro substituents are expected to significantly acidify the carboxylic acid proton, making it a much stronger acid than benzoic acid (pKa ~4.2). This is supported by the predicted pKa of the structurally similar 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (0.53)[5]. |
Rationale Behind Property Estimations
-
Melting and Boiling Points: The high degree of halogenation and the presence of the carboxylic acid group, which can form strong hydrogen-bonded dimers, suggest significant intermolecular forces. These forces require substantial energy to overcome, leading to high melting and boiling points.
-
Solubility: The lipophilic nature of the heavily halogenated quinoline ring is the dominant factor for solubility. While the carboxylic acid provides a handle for aqueous solubility, especially in its deprotonated (carboxylate) form at basic pH, the overall molecule is expected to be sparingly soluble in water. In organic synthesis, polar aprotic solvents like DMSO and DMF are likely to be effective.
-
pKa: The acidity of the carboxylic acid is dramatically influenced by the electronic effects of the substituents on the quinoline ring. The chlorine at the 4-position and the three fluorine atoms at the 6, 7, and 8-positions are all strongly electron-withdrawing through inductive effects. This withdrawal of electron density stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the carboxylic acid.
Experimental Protocols for Physicochemical Characterization
To bridge the gap between estimation and empirical data, the following protocols are provided as a guide for laboratory determination of the key physicochemical properties.
Workflow for Physicochemical Profiling
Caption: Experimental workflow for material characterization.
Synthesis and Purification
A plausible synthetic route would involve the cyclization of a suitably substituted aniline with a diethyl ethoxymethylenemalonate (EMME) equivalent, followed by hydrolysis and chlorination.
Step-by-Step Protocol:
-
Condensation: React 2,3,4-trifluoroaniline with diethyl ethoxymethylenemalonate in a high-boiling point solvent (e.g., Dowtherm A) at elevated temperatures (e.g., 250 °C) to facilitate the Gould-Jacobs reaction, yielding ethyl 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis: Saponify the resulting ester using a strong base (e.g., NaOH in ethanol/water) to yield 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylic acid.
-
Chlorination: React the 4-hydroxyquinoline derivative with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chlorine atom at the 4-position. This step should be performed under anhydrous conditions, often with a catalytic amount of a base like pyridine or DMF.[6]
-
Purification: The crude product should be purified, for instance, by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the pure 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid.
Melting Point Determination
Methodology:
-
A small amount of the purified, dry crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is ramped up slowly (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
Solubility Determination
Methodology (Shake-Flask Method):
-
An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO) in a sealed vial.
-
The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The resulting saturated solution is filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
Methodology (Potentiometric Titration):
-
A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if aqueous solubility is low).
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant added) is generated.
-
The pKa is determined from the pH at the half-equivalence point of the titration.
Alternative Methodology (UV-Vis Spectrophotometry):
-
A series of buffer solutions with a range of known pH values are prepared.
-
A stock solution of the compound is prepared in a suitable solvent.
-
A small aliquot of the stock solution is added to each buffer solution.
-
The UV-Vis spectrum of each solution is recorded.
-
The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different molar absorptivities is plotted against pH.
-
The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
-
Expected Absorptions:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid, expected around 1700-1725 cm⁻¹. The conjugation with the quinoline ring and the electron-withdrawing substituents may shift this value.[7]
-
C=C and C=N stretching vibrations from the quinoline ring in the 1600-1450 cm⁻¹ region.
-
Strong C-F stretching bands, typically in the 1350-1000 cm⁻¹ region.
-
A C-Cl stretching vibration, usually below 800 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the substitution pattern, only one aromatic proton signal is expected on the quinoline ring. The carboxylic acid proton will likely be a broad singlet, and its chemical shift will be concentration and solvent dependent.
-
¹³C NMR: Ten distinct carbon signals are expected. The chemical shifts will be influenced by the attached halogens and functional groups. The carbonyl carbon of the carboxylic acid will be significantly downfield.
-
¹⁹F NMR: Three distinct fluorine signals are anticipated, and their coupling patterns with each other and with neighboring protons (if any) will provide valuable structural information.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) should be observable, and its mass-to-charge ratio (m/z) will confirm the molecular weight. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) will be a characteristic feature, with two molecular ion peaks separated by two mass units (M⁺ and M+2).
Conclusion and Future Directions
4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid represents a molecule of significant interest for further investigation. While a complete experimental dataset of its physicochemical properties is yet to be established in the public domain, this guide provides a robust framework for its characterization. The provided estimations, based on sound chemical principles and data from related compounds, offer a valuable starting point for researchers. The detailed experimental protocols are intended to empower scientists to generate the empirical data needed to fully unlock the potential of this and similar novel chemical entities in drug discovery and materials science.
References
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PubChem. (n.d.). 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. Retrieved from [Link]
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Haz-Map. (n.d.). 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]
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ResearchGate. (2015). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]
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Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Retrieved from [Link]
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The Architectonics of Inhibition: A Technical Guide to the Biological Activity of Fluoroquinolone Carboxylic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroquinolone carboxylic acids represent a cornerstone of synthetic antibacterial chemotherapy, wielding potent bactericidal activity against a wide spectrum of pathogens. This in-depth technical guide moves beyond a superficial overview to provide a granular analysis of their biological activity. We will dissect the molecular choreography of their interaction with bacterial type II topoisomerases, explore the intricate structure-activity relationships that govern their efficacy and spectrum, and detail the experimental methodologies crucial for their evaluation. This document is structured to serve as a field-proven resource, blending foundational principles with the practical insights required for novel drug development and advanced research in infectious diseases.
Core Mechanism of Action: Inducing Lethal DNA Lesions
The defining biological activity of fluoroquinolones is their ability to interrupt DNA replication, ultimately leading to bacterial cell death.[1] This is not achieved by direct DNA binding, but rather by targeting and stabilizing a transient intermediate in the catalytic cycle of two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[2][3] These enzymes are critical for managing the topological state of bacterial DNA, a process vital for replication, transcription, and repair.[4]
The Targets: DNA Gyrase and Topoisomerase IV
-
DNA Gyrase (a Type II Topoisomerase): Primarily responsible for introducing negative supercoils into the bacterial chromosome, a process that compacts the DNA and facilitates the unwinding required for replication fork progression. It is composed of two GyrA and two GyrB subunits.[4]
-
Topoisomerase IV (a Type IIA Topoisomerase): Primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, ensuring their proper segregation into daughter cells. It is composed of two ParC and two ParE subunits.[4]
While both enzymes are targeted, a notable dichotomy exists in their primary inhibition. In many Gram-negative bacteria, DNA gyrase is the more sensitive target, whereas in many Gram-positive bacteria, topoisomerase IV is preferentially inhibited.[2][5] Newer generation fluoroquinolones, however, often exhibit more balanced activity against both enzymes, a desirable trait for broad-spectrum efficacy.[2][5]
The Poison Pill Mechanism: Stabilizing the Cleavage Complex
Fluoroquinolones function as "topoisomerase poisons." They do not inhibit the enzyme's initial DNA binding or cleavage activity. Instead, they bind to the enzyme-DNA complex after the enzyme has created a double-strand break.[6] This interaction forms a stable ternary complex (Fluoroquinolone-Enzyme-DNA) that physically obstructs the movement of the DNA replication fork.[2][6] The stalled replication machinery and the persistence of these double-strand breaks trigger the SOS response and ultimately lead to rapid, concentration-dependent bactericidal activity.[3][7] Mammalian cells possess topoisomerases, but they are structurally distinct and are not significantly affected by antibacterial concentrations of fluoroquinolones.[5]
Caption: Fluoroquinolone mechanism of action via DNA gyrase inhibition.
Structure-Activity Relationships (SAR): The Blueprint for Potency
The antibacterial potency and spectrum of fluoroquinolones are exquisitely sensitive to the chemical substituents at various positions on their core bicyclic structure.[8] Understanding these relationships is paramount for the rational design of new derivatives with improved activity or tailored properties.
| Position | Substituent | Impact on Biological Activity |
| N-1 | Alkyl, Cycloalkyl (e.g., cyclopropyl), Aryl | Influences overall potency and cell penetration. A cyclopropyl group (as in Ciprofloxacin) is often associated with potent activity against DNA gyrase.[9] |
| C-3 & C-4 | Carboxylic acid & Ketone | Essential for binding to the DNA gyrase-DNA complex and for antibacterial activity.[10] These positions are involved in interactions with the enzyme and chelation of magnesium ions. |
| C-6 | Fluorine atom | Dramatically increases antibacterial potency and cell penetration.[11] This is the hallmark substitution that defines the "fluoroquinolone" class. |
| C-7 | Piperazine ring (or other N-heterocycles) | Modulates the spectrum of activity, potency, and pharmacokinetic properties. Substitutions on the piperazine ring can enhance activity against Gram-positive bacteria and atypical pathogens. |
| C-8 | Halogen, Methoxy group | A C-8 methoxy group can enhance activity and, critically, may reduce the frequency of resistance development by requiring mutations in both gyrase and topoisomerase IV for high-level resistance to emerge.[6] |
The core pharmacophore required for activity consists of the 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety.[11] Modifications that deviate significantly from this core, such as removing the C-3 carboxyl group, typically result in a complete loss of antibacterial activity.[11][12]
Quantifying Biological Activity: Key Experimental Protocols
Evaluating the biological activity of novel fluoroquinolone derivatives requires robust and standardized in vitro assays. These protocols form the basis of a self-validating system for assessing potency and mechanism.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the most fundamental measure of a compound's antibacterial potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14]
Causality of Experimental Choices: The broth microdilution method is preferred for its quantitative results, efficiency in testing multiple compounds and concentrations, and conservation of reagents.[15][16] Mueller-Hinton Broth (MHB) is the standard medium as it has good batch-to-batch reproducibility and low levels of inhibitors that might interfere with the drug's activity.[15]
Step-by-Step Methodology (Broth Microdilution):
-
Preparation of Compound Stock: Accurately weigh the fluoroquinolone carboxylic acid and dissolve it in a suitable solvent (e.g., water, DMSO) to create a high-concentration stock solution.[15]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of desired final concentrations.
-
Inoculum Preparation: Culture the test bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in MHB to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Dilute the adjusted bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a microplate reader to measure absorbance (OD₆₀₀).[16]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay directly measures the effect of a compound on the primary enzymatic function of DNA gyrase: its ability to introduce negative supercoils into relaxed circular DNA.[17]
Causality of Experimental Choices: Agarose gel electrophoresis is used to separate different DNA topoisomers. Supercoiled DNA is more compact and migrates faster through the gel than relaxed DNA. The inhibition of gyrase activity is therefore visualized as a shift from fast-migrating supercoiled DNA to slow-migrating relaxed DNA.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme (containing both GyrA and GyrB subunits), and an ATP-containing reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test fluoroquinolone or a known inhibitor (e.g., ciprofloxacin) to the reaction tubes. Include a "no inhibitor" control and a "no enzyme" control.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.
-
Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe), visualize the DNA bands under UV light, and document the results. The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined by densitometry.
Mechanisms of Resistance: Circumventing Inhibition
The clinical utility of fluoroquinolones is threatened by the emergence of bacterial resistance. Understanding these mechanisms is crucial for developing next-generation agents that can overcome them. The two primary mechanisms are:
-
Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are the most common cause of high-level resistance.[18][19][20] These mutations, typically within a specific region known as the quinolone resistance-determining region (QRDR), reduce the binding affinity of the fluoroquinolone to the enzyme-DNA complex.[19][21]
-
Reduced Drug Accumulation: Bacteria can reduce the intracellular concentration of fluoroquinolones by either decreasing their uptake or actively pumping them out.[4]
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport fluoroquinolones out of the cell.[18][19]
-
Porin Channel Modification: In Gram-negative bacteria, mutations that downregulate or alter the structure of outer membrane porin channels (like OmpF) can reduce the influx of the drug into the cell.[18]
-
Conclusion and Future Directions
Fluoroquinolone carboxylic acids remain a powerful class of antibacterial agents due to their potent bactericidal mechanism targeting bacterial type II topoisomerases. Their biological activity is a direct function of their chemical structure, offering vast opportunities for synthetic modification to enhance potency, broaden the spectrum, and overcome resistance. The experimental protocols detailed herein provide a robust framework for the systematic evaluation of new derivatives. Future research will undoubtedly focus on designing compounds that are less susceptible to existing resistance mechanisms, perhaps by exhibiting dual-targeting capabilities with high affinity for both gyrase and topoisomerase IV, or by evading efflux pump recognition. The foundational principles of their mechanism and the structure-activity relationships will continue to guide the development of the next generation of these essential medicines.
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Al-Trawneh, S. A., et al. (2011). Nonclassical Biological Activities of Quinolone Derivatives . Journal of Chemistry. [Link]
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The structure-activity relationship for fluoroquinolone antibiotics . ResearchGate. [Link]
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Osada, Y., & Une, T. (1986). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives . Arzneimittel-Forschung, 36(2), 229-34. [Link]
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Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent . Journal of Medicinal Chemistry. [Link]
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Maxwell, A., & Lawson, D. M. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities . Methods in Molecular Medicine, 84, 161-74. [Link]
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Synthesis and biological evaluation of 5-fluoroquinolone-3-carboxylic acids as potential HIV-1 integrase inhibitors . Bioorganic & Medicinal Chemistry Letters. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances . Nature Protocols, 3(2), 163–175. [Link]
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Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance . Cold Spring Harbor Perspectives in Medicine, 6(9), a025320. [Link]
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Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics . ResearchGate. [Link]
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Zhao, X., et al. (1997). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance . Proceedings of the National Academy of Sciences, 94(25), 13991–13996. [Link]
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Hiasa, H., et al. (2005). Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones . Antimicrobial Agents and Chemotherapy, 49(7), 2788–2794. [Link]
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Synthesis and biological evaluation of 5-fluoroquinolone-3-carboxylic acids as potential HIV-1 integrase inhibitors . Taylor & Francis Online. [Link]
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Barnard, F. M., & Maxwell, A. (2021). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance . ACS Infectious Diseases, 7(9), 2479–2499. [Link]
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How-to guide: Minimum Inhibitory Concentration (MIC) . Emery Pharma. (2016). [Link]
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A Spectroscopic Guide to 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid: An In-depth Technical Analysis for Researchers
Introduction: The Significance of a Highly Functionalized Quinolone Core
4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its quinoline core is a well-established pharmacophore present in numerous antimicrobial agents. The strategic placement of a chloro group at the 4-position offers a reactive handle for further synthetic modifications, while the trifluoro substitution on the benzo ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. The carboxylic acid at the 3-position is crucial for its biological activity, often involved in binding to target enzymes or receptors.
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from structurally related compounds to provide a robust predictive framework for its characterization. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and similar quinolone derivatives.
Molecular Structure and Key Spectroscopic Features
A thorough understanding of the molecular structure is paramount for the interpretation of its spectroscopic data. The key structural features that will dominate the spectra are the quinoline ring system, the carboxylic acid group, the chloro substituent, and the three fluorine atoms on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and indispensable information.
Experimental Considerations: The Choice of Solvent
The choice of solvent is critical for acquiring high-quality NMR spectra, particularly for carboxylic acids which can undergo hydrogen bonding and proton exchange. Deuterated dimethyl sulfoxide (DMSO-d₆) is a highly suitable solvent for this compound. Its polar aprotic nature will effectively dissolve the carboxylic acid, and the acidic proton of the carboxyl group will be readily observable, typically as a broad singlet.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid is expected to be relatively simple, with two key signals in the aromatic region and one for the carboxylic acid proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| ~13.0 - 14.0 | broad singlet | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |
| ~9.1 - 9.3 | singlet | H-2 | This proton is adjacent to the nitrogen atom and the carboxylic acid group, leading to significant deshielding. |
| ~8.0 - 8.2 | triplet (or doublet of doublets) | H-5 | This proton is on the benzene ring and will be coupled to the adjacent fluorine atoms at C-6. The multiplicity will depend on the coupling constants. |
Diagram: Predicted ¹H NMR Spectral Features
Caption: Predicted key signals in the ¹H NMR spectrum.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will reveal the ten distinct carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (N, O, Cl, F) and the aromaticity of the quinoline ring.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~165 - 168 | C-3 (C=O) | The carboxylic acid carbonyl carbon is typically found in this region. |
| ~150 - 153 | C-4 | Attached to both chlorine and nitrogen, this carbon is significantly deshielded. |
| ~148 - 151 | C-2 | Adjacent to nitrogen and the carboxylic acid, this carbon is also deshielded. |
| ~145 - 155 (with C-F coupling) | C-6, C-7, C-8 | These carbons are directly bonded to fluorine and will appear as doublets with large one-bond C-F coupling constants. Their exact chemical shifts are difficult to predict precisely without experimental data. |
| ~138 - 142 | C-8a | A quaternary carbon in the quinoline ring system. |
| ~125 - 128 | C-4a | Another quaternary carbon in the quinoline ring system. |
| ~120 - 123 | C-5 | This carbon is part of the benzene ring and its chemical shift is influenced by the adjacent fluorine atom. |
| ~115 - 118 | C-3 (quinoline) | The carbon bearing the carboxylic acid group. |
Diagram: Workflow for ¹³C NMR Analysis
Caption: Logical flow for interpreting the ¹³C NMR spectrum.
¹⁹F NMR Spectroscopy: Probing the Fluorine Environments
¹⁹F NMR is a highly sensitive technique that will provide distinct signals for each of the three fluorine atoms, assuming they are chemically non-equivalent. The chemical shifts and coupling patterns will be informative of their positions on the benzene ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| -130 to -150 | doublet of doublets | F-6 | Coupled to F-7 and H-5. |
| -140 to -160 | triplet | F-7 | Coupled to F-6 and F-8. |
| -150 to -170 | doublet | F-8 | Coupled to F-7. |
Note: The exact chemical shifts and coupling constants are highly dependent on the molecular geometry and solvent. The provided ranges are estimates based on typical values for fluoroaromatic compounds.
Infrared (IR) Spectroscopy: Identifying Functional Groups
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2500 - 3300 (broad) | O-H stretch | Carboxylic acid |
| ~1700 - 1725 | C=O stretch | Carboxylic acid |
| ~1600, ~1470 | C=C and C=N stretches | Aromatic quinoline ring |
| 1100 - 1300 | C-F stretches | Aryl fluorides |
| ~750 - 850 | C-Cl stretch | Aryl chloride |
Diagram: Key IR Absorption Regions
Caption: Expected characteristic peaks in the IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its identity.
High-Resolution Mass Spectrometry (HRMS)
For 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid (C₁₀H₃ClF₃NO₂), the expected exact mass can be calculated:
-
[M] ⁺: Calculated for C₁₀H₃³⁵Cl¹⁹F₃¹⁴N¹⁶O₂: 280.9757
-
[M+H] ⁺: Calculated for C₁₀H₄³⁵Cl¹⁹F₃¹⁴N¹⁶O₂: 281.9835
The presence of a chlorine atom will result in a characteristic isotopic pattern, with the [M+2] peak having an intensity of approximately one-third of the molecular ion peak.
Fragmentation Pattern
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentations:
-
Loss of COOH: A prominent fragmentation pathway would be the loss of the carboxylic acid group as a radical, leading to a fragment ion at m/z [M - 45]⁺.
-
Loss of Cl: Loss of the chlorine atom (m/z [M - 35]⁺) is also a possible fragmentation pathway.
-
Loss of CO: Subsequent loss of carbon monoxide from the quinoline ring is also a common fragmentation for such heterocyclic systems.
Conclusion: A Predictive Spectroscopic Profile
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid. The analysis of expected NMR, IR, and MS data offers a solid foundation for researchers to identify and characterize this compound upon its synthesis. The interplay of the various functional groups creates a unique spectroscopic fingerprint that, when fully elucidated, will be invaluable for quality control, reaction monitoring, and the interpretation of its biological activity. The provided theoretical framework should empower researchers to confidently approach the structural verification of this and related novel quinolone derivatives, thereby accelerating the pace of drug discovery and development.
References
A Senior Application Scientist's Guide to In Silico Modeling and Molecular Docking of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer and antimalarial properties.[1][2][3] This technical guide provides an in-depth, methodology-focused walkthrough for the in silico analysis of a specific derivative, 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid. We will navigate the complete molecular docking workflow, from ligand preparation and target selection to the critical analysis of binding interactions and post-docking validation. This document is structured not as a rigid protocol but as a logical journey, explaining the causality behind each computational step to empower researchers to apply these techniques with scientific rigor and confidence.
Foundational Principles: The 'Why' of In Silico Modeling
In modern drug discovery, in silico techniques are indispensable for accelerating the identification and optimization of lead compounds.[1] Molecular docking, a cornerstone of this approach, predicts the preferred orientation of a ligand when bound to a protein target.[4] This computational simulation allows us to:
-
Hypothesize Mechanism of Action: By identifying the most stable binding pose, we can infer how a molecule might inhibit or activate a protein's function.
-
Prioritize Candidates: Docking scores provide a quantitative estimate of binding affinity, enabling the ranking of numerous candidate molecules for synthesis and in vitro testing.
-
Guide Lead Optimization: Understanding the specific molecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that stabilize the ligand-protein complex allows for rational, structure-based design of more potent and selective analogs.
This guide uses 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid as a case study to illustrate a robust and self-validating computational workflow.
The Workflow: A Conceptual Overview
The process of taking a small molecule from a 2D structure to a validated 3D docked pose is a multi-stage process. Each step builds upon the last, and meticulous execution at each stage is critical for the biological relevance of the final results.
Caption: High-level workflow for a typical molecular docking study.
Phase 1: Meticulous Preparation of Molecular Structures
The adage "garbage in, garbage out" is particularly true for computational modeling. The accuracy of a docking simulation is fundamentally dependent on the quality of the input structures for both the ligand and its protein target.
Ligand Preparation: From 2D to 3D
The first step is to generate a high-quality, three-dimensional, and energetically favorable conformation of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid.
Experimental Protocol:
-
Obtain 2D Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule is sourced from a reliable chemical database like PubChem or ZINC.[5][6][7]
-
Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D SMILES representation into an initial 3D structure.
-
Energy Minimization: This is a critical step. The initial 3D structure is not necessarily at its lowest energy state. A force field (e.g., MMFF94 or UFF) is applied to relax the structure, resolving steric clashes and optimizing bond lengths and angles to find a low-energy conformer.
-
Assign Partial Charges: The electrostatic interactions between the ligand and protein are crucial for binding. Gasteiger charges are a common and efficient method for assigning partial charges for docking studies with software like AutoDock.
-
Define Rotatable Bonds: The docking software needs to know which bonds in the ligand can rotate freely. This allows it to explore different conformations of the ligand within the protein's binding site.
-
Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure, which now includes charge and rotatable bond information, is saved in the PDBQT file format.
Target Selection & Preparation
The choice of a protein target is hypothesis-driven. Quinolone derivatives are known to target a wide range of proteins, including bacterial DNA gyrase, various kinases, and sirtuins.[2][8][9] For this guide, we will select Sirtuin 3 (SIRT3) as a representative target, given its relevance in cancer metabolism and the known activity of quinoline derivatives against it.[8]
Experimental Protocol:
-
Retrieve Protein Structure: The 3D crystal structure of human SIRT3 is downloaded from the Protein Data Bank (PDB). Let's assume we are using PDB ID: 4FVT, which is a structure of SIRT3 in complex with a known inhibitor.
-
Clean the PDB File: Crystal structures are complex and contain non-essential molecules for docking.
-
Remove Water Molecules: Water molecules are typically removed from the active site to allow the ligand to bind.
-
Remove Co-crystallized Ligands & Cofactors: The original inhibitor and any non-essential cofactors are removed to create a vacant binding site (apo form).
-
Select the Correct Chain: If the protein is a multimer, select only the chain containing the active site of interest.
-
-
Protonation and Charge Assignment:
-
Add Hydrogens: PDB files often lack hydrogen atoms. These must be added, as they are critical for forming hydrogen bonds. The protonation states of ionizable residues (like Histidine, Aspartic Acid, Glutamic Acid) should be set corresponding to a physiological pH (typically ~7.4).[10]
-
Assign Charges: A force field (e.g., Kollman charges) is used to assign partial charges to the protein atoms.
-
-
Save as PDBQT: Similar to the ligand, the prepared protein structure is saved in the PDBQT format for compatibility with AutoDock tools.
A Note on Target Unavailability: If a crystal structure for a target protein is not available, a high-quality homology model can be generated using servers like SWISS-MODEL, provided a suitable template structure exists.[11][12][13][14]
Phase 2: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used, robust, and computationally efficient program for molecular docking.[15] It uses a sophisticated gradient optimization method in its search for the best ligand pose.
Caption: The core workflow for executing a molecular docking simulation.
Experimental Protocol:
-
Define the Search Space (Grid Box): We must tell Vina where to perform the docking. This is done by defining a 3D grid, or "box," that encompasses the entire active site of the protein.
-
Causality: The box must be large enough to allow the ligand full rotational and translational freedom within the binding pocket. A box that is too small may artificially constrain the ligand and miss the true binding pose. A box that is excessively large increases computation time without benefit. A common practice is to center the grid on the co-crystallized ligand from a reference PDB structure.
-
-
Configure Vina Parameters: A simple text file (config.txt) is used to specify the input files and parameters.
-
receptor = protein.pdbqt
-
ligand = ligand.pdbqt
-
out = 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic_acid_out.pdbqt
-
center_x, center_y, center_z: Coordinates for the center of the grid box.
-
size_x, size_y, size_z: Dimensions of the grid box in Angstroms.
-
exhaustiveness: This parameter controls the thoroughness of the search. Higher values increase computation time but also increase the probability of finding the true minimum energy pose. A value of 8 is a common starting point, but this can be increased for final, high-quality runs.
-
-
Execute the Docking Run: The docking is initiated from the command line: vina --config config.txt --log log.txt
-
Output Generation: Vina will generate two key files:
-
Log File (log.txt): Contains the binding affinity scores for the top predicted poses.
-
Output PDBQT (..._out.pdbqt): A multi-model file containing the 3D coordinates of the top predicted binding poses of the ligand.
-
Phase 3: Analysis, Interpretation, and Validation
A docking score is just a number; the true scientific insight comes from a detailed analysis of the ligand's predicted binding mode and a critical assessment of the result's reliability.
Analyzing Binding Affinity and Poses
The primary quantitative output is the binding affinity, reported in kcal/mol. This value is an estimate of the Gibbs free energy of binding. More negative values indicate stronger, more favorable binding.
Table 1: Hypothetical Docking Results for 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid against SIRT3
| Pose # | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (SIRT3) |
| 1 | -8.5 | 0.000 | PHE-157, HIS-158, ILE-230, ASP-139 |
| 2 | -8.2 | 1.215 | PHE-157, HIS-158, VAL-208 |
| 3 | -7.9 | 1.876 | ILE-230, VAL-208, ALA-85 |
Visualizing Molecular Interactions
This is arguably the most insightful step. Using molecular visualization software like PyMOL or VMD , we analyze the top-scoring pose to understand the specific interactions driving the binding.
-
Hydrogen Bonds: The carboxylic acid group of the ligand is a prime candidate for forming hydrogen bonds with polar or charged residues (e.g., Asp, Arg, Ser) in the active site.
-
π-π Stacking: The quinoline ring system can form favorable π-π stacking interactions with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Histidine (HIS).
-
Hydrophobic Interactions: The fluorinated benzene ring can participate in hydrophobic interactions with nonpolar residues (e.g., Leu, Ile, Val).
-
Halogen Bonds: The chlorine atom can potentially form halogen bonds, a specific type of non-covalent interaction.
Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) server can be used to generate 2D diagrams that clearly map these interactions.
Towards a Self-Validating System: Post-Docking Steps
A single docking result is a static snapshot and a prediction. To increase confidence in the findings (the "Trustworthiness" pillar), further computational validation is essential.
-
Molecular Dynamics (MD) Simulation: MD provides a more dynamic and realistic assessment of the ligand-protein complex. By simulating the movement of atoms over time (nanoseconds to microseconds), we can:
-
Assess Stability: Determine if the ligand remains stably bound in its docked pose or if it dissociates.
-
Refine the Pose: Allow for minor conformational adjustments in both the ligand and the protein side chains.
-
Calculate Binding Free Energy: Employ more rigorous (and computationally expensive) methods like MM/PBSA or MM/GBSA to get a more accurate estimate of binding energy.
-
-
In Silico ADMET Prediction: A potent molecule is useless as a drug if it has poor pharmacokinetic properties or is toxic. Web-based tools and platforms like ADMET-AI or SwissADME can predict crucial Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[16][17] This early-stage profiling helps to identify potential liabilities, such as poor oral bioavailability or potential for off-target toxicity, long before committing to costly synthesis.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling and molecular docking of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid. By emphasizing the rationale behind each step—from meticulous structure preparation to the critical need for post-docking validation—we establish a framework that moves beyond simple prediction towards genuine molecular insight. This methodology, when applied correctly, serves as a powerful engine for hypothesis generation, enabling researchers to rationally design and prioritize novel therapeutic candidates with greater efficiency and a higher probability of success.
References
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]
-
In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. National Institutes of Health (NIH). [Link]
-
The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. PubMed. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. RSC Advances. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]
-
ADMET-AI. ADMET-AI Platform. [Link]
-
SWISS-MODEL. SWISS-MODEL Server. [Link]
-
ZINC – A Free Database of Commercially Available Compounds for Virtual Screening. National Institutes of Health (NIH). [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed Central. [Link]
-
SWISS-MODEL: an automated protein homology-modeling server. Oxford Academic. [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
synthesis and study of anticancer activity of quinoline derivative using computational chemistry. ResearchGate. [Link]
-
Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]
-
ZINC20 · bio.tools. bio.tools. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]
-
ZINC-22 A Free Multi-Billion-Scale Database of Tangible Compounds for Ligand Discovery. Journal of Chemical Information and Modeling. [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
-
Homology modelling using SWISS-MODEL web server. YouTube. [Link]
-
Chemical databases - Directory of in silico Drug Design tools. VLS3D. [Link]
-
In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [Link]
-
SWISS-MODEL -- an automated protein homology-modeling server. Health Sciences Library System, University of Pittsburgh. [Link]
-
Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. PubMed. [Link]
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- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
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- 9. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SWISS-MODEL [swissmodel.expasy.org]
- 12. academic.oup.com [academic.oup.com]
- 13. bio.tools [bio.tools]
- 14. SWISS-MODEL -- an automated protein homology-modeling server | HSLS [hsls.pitt.edu]
- 15. dasher.wustl.edu [dasher.wustl.edu]
- 16. ADMET-AI [admet.ai.greenstonebio.com]
- 17. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols: A Guide to the Synthesis of Novel Derivatives from 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Fluoroquinolone Scaffold
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents across various disease areas, including cancer, malaria, and bacterial infections.[1] The introduction of fluorine atoms onto the quinoline ring system can significantly modulate the molecule's physicochemical and pharmacological properties, such as metabolic stability, binding affinity, and bioavailability.[2] This has led to the development of highly effective fluoroquinolone antibiotics that target bacterial DNA gyrase and topoisomerase IV.[3][4]
4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid is a highly versatile starting material for the synthesis of novel chemical entities. Its structure presents two primary, orthogonal reaction sites for chemical modification:
-
The C-4 Chlorine Atom: This position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the quinoline nitrogen and the fluorine atoms on the benzo ring. This allows for the introduction of a wide array of amine, oxygen, and sulfur-based nucleophiles.
-
The C-3 Carboxylic Acid: This functional group is a classic handle for derivatization into esters, amides, and other related functionalities through well-established synthetic methodologies.[5][6]
This guide provides a detailed exploration of the core synthetic strategies for derivatizing this powerful scaffold, complete with step-by-step protocols and the underlying chemical principles that govern these transformations.
Core Synthetic Strategy I: Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position
The displacement of the chlorine atom at the C-4 position is the cornerstone of derivatization for this scaffold. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is highly favored on electron-deficient aromatic systems like quinolines.[7][8][9]
Mechanistic Rationale
The SNAr reaction is typically a two-step process.[8][10] First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the C-4 chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the quinoline ring is temporarily disrupted in this step. The negative charge is delocalized, particularly onto the electronegative nitrogen atom of the quinoline ring, which stabilizes the intermediate. In the second, typically rapid step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored. The regioselectivity for attack at the C-4 position over other positions on the quinoline ring is well-documented and is attributed to the superior stabilization of the intermediate formed.[11]
Caption: Figure 1: General Mechanism of SNAr at C-4.
Protocol 1: General Procedure for SNAr with Amines
This protocol describes a general method for the synthesis of 4-amino-6,7,8-trifluoroquinoline-3-carboxylic acid derivatives.
Materials:
-
4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid
-
Amine of choice (e.g., aniline, benzylamine, piperidine) (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or n-Butanol)
-
Base (e.g., Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA)) (2.0 - 3.0 equivalents)
-
Reaction vessel with magnetic stirrer and reflux condenser
-
Standard work-up and purification supplies (water, ethyl acetate, brine, rotary evaporator, silica gel for chromatography)
Step-by-Step Methodology:
-
Setup: To a clean, dry reaction vessel, add 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid (1.0 eq).
-
Reagent Addition: Add the chosen amine (1.1 eq) and the base (2.0 eq).
-
Solvent: Add the anhydrous solvent to create a suspension with a typical concentration of 0.1-0.5 M.
-
Reaction: Heat the mixture to a temperature between 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Acidify the aqueous layer with 1N HCl to a pH of ~3-4, which will protonate the carboxylic acid and may cause the product to precipitate.
-
Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography or recrystallization to yield the desired 4-amino derivative.
Data Presentation: Representative SNAr Reactions
| Nucleophile | Product | Typical Yield (%) |
| Aniline | 4-Anilino-6,7,8-trifluoroquinoline-3-carboxylic acid | 75-90% |
| Piperidine | 4-(Piperidin-1-yl)-6,7,8-trifluoroquinoline-3-carboxylic acid | 80-95% |
| 4-Methoxyphenol | 4-(4-Methoxyphenoxy)-6,7,8-trifluoroquinoline-3-carboxylic acid | 60-80% |
Core Synthetic Strategy II: Derivatization of the C-3 Carboxylic Acid
The carboxylic acid at the C-3 position provides a robust handle for diversification through esterification or amidation. These reactions typically follow the SNAr step to avoid potential side reactions with the nucleophile, although the synthetic route can be adapted as needed.
Caption: Figure 2: Workflow for C-3 Carboxylic Acid Derivatization.
Protocol 2: Synthesis of Quinoline-3-carboxamides via Acid Chloride
This protocol details the conversion of the carboxylic acid to an amide via an acid chloride intermediate. This is a robust and widely applicable method.[6][12]
Materials:
-
Quinoline-3-carboxylic acid derivative (from Protocol 1)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2.0 - 5.0 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)
-
Amine of choice (2.2 equivalents)
-
Tertiary base (e.g., Triethylamine (Et₃N)) (2.2 equivalents) for the second step
Step-by-Step Methodology:
Part A: Formation of the Acid Chloride
-
Setup: Suspend the quinoline-3-carboxylic acid (1.0 eq) in anhydrous toluene or DCM in a dry reaction flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas).
-
Reagent Addition: Add thionyl chloride (3.0 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (typically 50-80 °C) for 2-4 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.
-
Isolation: Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.
Part B: Amide Formation
-
Setup: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve the desired amine (2.2 eq) and triethylamine (2.2 eq) in anhydrous DCM. Add this solution dropwise to the cold acid chloride solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. .
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the final amide.
Integrated Synthesis: A Multi-Step Approach
The true synthetic power of the 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid scaffold is realized when these strategies are combined to build more complex molecules with diverse functionalities. A common approach is to first establish the C-4 substituent via SNAr, followed by elaboration of the C-3 carboxylic acid into an amide, as this sequence often avoids protecting group chemistry.
Caption: Figure 3: Exemplary Multi-Step Synthetic Route.
Safety and Handling
-
Chlorinating Agents: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Bases and Solvents: Handle strong bases and volatile organic solvents with care in a fume hood.
-
General Precautions: Always review the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid is a powerful and versatile building block for medicinal chemistry and drug discovery. The distinct reactivity of the C-4 chloro and C-3 carboxylic acid groups allows for the systematic and modular synthesis of large libraries of novel compounds. By leveraging the robust protocols for nucleophilic aromatic substitution and carboxylic acid derivatization outlined in this guide, researchers can efficiently explore the chemical space around the fluoroquinolone scaffold to develop next-generation therapeutic agents.
References
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- Google Patents. (N.D.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- MDPI. (N.D.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (N.D.).
- MDPI. (N.D.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.
- Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.
- PMC - NIH. (N.D.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
- PMC - NIH. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives.
- Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2025).
- ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- PubMed. (N.D.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
- PubMed. (N.D.). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.
- NIH. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.
- ResearchGate. (2025). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2025).
- Slideshare. (N.D.). Quinolones & fluoroquinolones-medicinal chemistry.
- Wikipedia. (N.D.). Quinolone antibiotic.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ACS Publications. (N.D.). Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity and antimicrobial activity | Journal of Medicinal Chemistry.
- YouTube. (2019). nucleophilic aromatic substitutions.
- 260 quinolones for applications in medicinal chemistry: synthesis and structure. (N.D.).
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- 12. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Preparation of Stock Solutions of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid
Abstract
This comprehensive guide provides a detailed framework for the preparation, handling, and storage of stock solutions of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid. Recognizing the limited availability of specific solubility data for this novel compound, this document emphasizes a systematic, first-principles approach to solubility determination and solution preparation. The protocols herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to create accurate, stable, and safe stock solutions for a variety of experimental applications. This guide is structured to not only provide step-by-step instructions but also to instill a deeper understanding of the rationale behind each procedural choice, thereby ensuring scientific integrity and reproducibility.
Introduction: Understanding the Compound
4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid is a halogenated quinoline derivative, a class of compounds known for their broad spectrum of biological activities. Quinolone-3-carboxylic acids, in particular, are a privileged scaffold in medicinal chemistry, forming the core of many antibacterial agents.[1] The presence of a chloro group and multiple fluoro substituents on the quinoline ring is expected to significantly influence the compound's physicochemical properties, including its solubility, stability, and potential biological activity. Given its structural alerts, this compound is of interest for screening in various drug discovery programs.
Accurate and reproducible experimental results are critically dependent on the precise preparation of stock solutions. This guide provides a systematic approach to achieving this, beginning with the characterization of the compound's solubility in common laboratory solvents.
Physicochemical Properties
A summary of the known physicochemical properties of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₃ClF₃NO₂ | ChemDiv[2] |
| Molecular Weight | 261.58 g/mol | ChemDiv[2] |
| Appearance | Solid (predicted) | Inferred from similar compounds |
Safety and Handling Precautions
As a chlorinated and fluorinated organic compound belonging to the quinoline class, 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid should be handled with care. While specific toxicity data for this compound is not available, the safety precautions for related quinoline derivatives should be strictly followed.[3][4][5]
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields (or goggles), and chemical-resistant gloves when handling the solid compound or its solutions.[6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Solubility Determination: A Foundational Protocol
Due to the lack of published solubility data, the first critical step is to determine the solubility of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid in a range of common laboratory solvents. This empirical approach ensures the selection of the most appropriate solvent for your specific experimental needs.
Rationale for Solvent Selection
The choice of solvent is critical and will depend on the downstream application.
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. It is a common choice for preparing high-concentration stock solutions for in vitro assays.[7] However, care must be taken as DMSO can be toxic to some cell lines at higher concentrations (<0.5% is generally recommended).[1]
-
N,N-Dimethylformamide (DMF): Another polar aprotic solvent with strong solvating properties.[5][8][9][10] It is often used when DMSO is not suitable. DMF is also a potent liver toxin and should be handled with appropriate safety precautions.[8][11]
-
Ethanol (EtOH): A polar protic solvent that is less toxic than DMSO and DMF, making it suitable for certain in vivo and in vitro applications.
-
Aqueous Buffers (with pH adjustment): As a carboxylic acid, the compound's solubility in aqueous solutions is expected to be pH-dependent. Solubility will likely increase at higher pH values due to the deprotonation of the carboxylic acid group.
Experimental Protocol for Solubility Testing
This protocol is based on visual inspection and provides a practical method for estimating solubility.[2]
Materials:
-
4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid powder
-
Anhydrous DMSO, DMF, and Ethanol
-
Deionized water
-
1 M NaOH and 1 M HCl
-
Small, clear glass vials with screw caps
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Weigh out a small, precise amount of the compound (e.g., 1 mg) into several labeled vials.
-
Solvent Addition: To each vial, add a calculated volume of the chosen solvent to achieve a high target concentration (e.g., 100 mM or 50 mg/mL).
-
Dissolution:
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source for any undissolved particles.
-
If particles remain, gently warm the vial (e.g., in a 37°C water bath) for 5-10 minutes and vortex again. Caution: Use gentle heating to avoid degradation.
-
If the compound dissolves completely, it is soluble at that concentration. You can proceed to a higher target concentration or consider this the upper limit for your stock solution.
-
If the compound does not dissolve, add a known volume of solvent stepwise, vortexing and observing after each addition, until the compound fully dissolves. Record the total volume of solvent used to calculate the approximate solubility.
-
-
Aqueous Solubility (pH-dependent):
-
To a vial with 1 mg of the compound, add a small volume of deionized water (e.g., 100 µL).
-
Add 1 M NaOH dropwise while vortexing until the compound dissolves. This indicates the formation of the more soluble salt. Note the approximate pH at which dissolution occurs.
-
-
Record Observations: Document the solubility in a clear table format (see Table 2).
Table 2: Solubility Determination Log
| Solvent | Target Concentration | Observation (Soluble/Insoluble/Partially Soluble) | Approximate Solubility |
| DMSO | |||
| DMF | |||
| Ethanol | |||
| Water (pH ~7) | |||
| Water (alkaline pH) |
Preparation of Stock Solutions: Step-by-Step Protocols
Once a suitable solvent and desired concentration have been determined, you can proceed with preparing the stock solution. The following protocols are based on best practices for accuracy and stability.[12][13][14]
General Workflow for Stock Solution Preparation
The general workflow for preparing a stock solution is illustrated in the diagram below.
Caption: General workflow for preparing a stock solution.
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol assumes a desired stock concentration of 10 mM. Adjust the calculations accordingly for different concentrations.
Materials:
-
4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid (MW = 261.58 g/mol )
-
Anhydrous (low water content) DMSO
-
Sterile, amber or opaque vials (e.g., cryovials)
-
Calibrated pipettes
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Calculation:
To prepare a 10 mM stock solution, you will need to dissolve 2.6158 mg of the compound in 1 mL of DMSO.
Procedure:
-
Weighing: Accurately weigh out the desired amount of the compound (e.g., 2.6158 mg for a 1 mL stock). For smaller quantities, it is often more accurate to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of solvent (e.g., 3.82 mL for 10 mg to make a 10 mM solution).
-
Transfer: Carefully transfer the weighed powder into an appropriately sized, labeled vial.
-
Solvent Addition: Add approximately 80% of the final required volume of DMSO to the vial.
-
Dissolution:
-
Cap the vial tightly and vortex for 2-3 minutes until the solid is fully dissolved.
-
If dissolution is slow, sonicate the vial for 5-10 minutes.
-
Gentle warming (to no more than 40°C) can also be used, but be mindful of potential compound degradation.
-
-
Final Volume Adjustment: Once the compound is fully dissolved, add DMSO to reach the final calculated volume.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting vials.[1]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[1]
Storage and Stability
Proper storage is crucial for maintaining the integrity of the stock solution over time.
-
Light Sensitivity: Fluoroquinolones are known to be sensitive to light, which can cause degradation.[11][15] Therefore, always store stock solutions in amber or opaque vials to protect them from light.[15][16][17] When working with the solutions, minimize their exposure to ambient light.
-
Temperature: For long-term storage, it is recommended to keep the stock solutions at -20°C or -80°C.[1] This minimizes solvent evaporation and slows down potential degradation pathways.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to precipitation of the compound and degradation.[1][18] Aliquoting into single-use volumes is the most effective way to prevent this.
-
Hygroscopicity: DMSO is hygroscopic and will readily absorb water from the atmosphere. This can lead to compound precipitation over time.[18] Use anhydrous DMSO and ensure vials are tightly sealed.
Quality Control
To ensure the reliability of your experimental results, it is good practice to perform periodic quality control checks on your stock solutions, especially if they have been stored for an extended period.
-
Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If crystals are present, attempt to redissolve them by warming and vortexing. If they do not redissolve, the solution should be discarded.
-
Concentration Verification (Optional): For critical applications, the concentration of the stock solution can be verified using techniques such as HPLC with UV detection or mass spectrometry. This can be compared to the initial concentration to assess for any degradation.
Conclusion
The successful preparation of accurate and stable stock solutions of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid is a fundamental prerequisite for reliable downstream applications. This guide provides a comprehensive framework for researchers to systematically determine the optimal solubilization conditions and prepare high-quality stock solutions. By adhering to the principles of careful handling, empirical solubility testing, and proper storage, researchers can ensure the integrity of their experimental reagents and the reproducibility of their results.
References
-
European Union Reference Laboratory for alternatives to animal testing. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
- Chiric, G., et al. (2014). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 21(12), 1424-1445.
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]
-
Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]
-
Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
University of California, Davis. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]
- Muathen, H. A. (2017). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 7(57), 35689-35703.
-
Labtag. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]
-
A&D Weighing. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. Retrieved from [Link]
-
OxyChem. (n.d.). CHLORINATED ORGANICS HANDBOOK. Retrieved from [Link]
-
Air Force Systems Command. (n.d.). CHLORINE TRIFLUORIDE HANDLING MANUAL. Retrieved from [Link]
-
Silver Fern Chemical. (2023, August 18). Understanding Dimethylformamide: A Comprehensive Guide to Applications and Benefits. Retrieved from [Link]
-
AFIRM Group. (2018, January 31). Chemical Information Document for Dimethylformamide (DMF). Retrieved from [Link]
-
Asia-Pacific Journal of Science and Technology. (n.d.). Fluoroquinolone antibacterial drugs. Retrieved from [Link]
- Shimada, J., et al. (1993). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 37(4), 554-558.
-
IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents. Retrieved from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
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cell-based assay protocol with 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid
Topic: Cell-Based Assay Protocol with 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Investigating the Bioactivity of Novel Quinolone Carboxylic Acids
Quinolone carboxylic acids represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. Derivatives of this scaffold have been explored for their potential as anticancer, antibacterial, and antimalarial agents.[1][2] Specifically, quinoline-3-carboxylic and quinoline-4-carboxylic acid derivatives have demonstrated notable antiproliferative effects against various cancer cell lines and inhibitory activity against key cellular enzymes like kinases.[3][4][5] This application note provides a detailed framework for investigating the cytotoxic and apoptotic potential of a novel, fluorinated quinoline derivative, 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid, in a cell-based setting.
The trifluoromethyl group is a common feature in many pharmaceuticals, often enhancing metabolic stability and biological activity.[6] Given the established anticancer properties of related quinoline structures, it is hypothesized that 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid may exhibit cytotoxic or anti-proliferative effects, potentially through the modulation of cell signaling pathways crucial for cancer cell survival and proliferation.[7][8]
This document outlines a series of robust, validated cell-based assays to characterize the biological effects of this compound. The protocols provided are designed to be adaptable to various cancer cell lines and research objectives, ensuring a comprehensive initial assessment of the compound's therapeutic potential. The core of this guide is a multi-faceted approach, beginning with an evaluation of cell viability, followed by a more in-depth analysis of apoptosis induction and long-term effects on proliferative capacity.
Core Experimental Workflow
The proposed workflow is designed to systematically evaluate the biological impact of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid on cancer cells. This multi-assay approach provides a comprehensive profile of the compound's activity, from initial toxicity to the mechanism of cell death.
Caption: A multi-phase workflow for the cellular characterization of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol serves as the initial screening step to determine the cytotoxic effect of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid on a selected cancer cell line (e.g., MCF-7, HeLa, or K-562).[2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[11]
Materials:
-
4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid (MW: 261.58 g/mol )[12]
-
Selected cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the compound.
-
-
Incubation:
-
Incubate the treated plates for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for an additional 3-4 hours at 37°C.[10]
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
| Treatment Group | Concentration (µM) | Absorbance (570 nm) - 48h | % Viability |
| No Treatment | 0 | 1.25 | 100% |
| Vehicle (DMSO) | 0.1% | 1.23 | 98.4% |
| Compound | 0.1 | 1.20 | 96.0% |
| Compound | 1 | 0.98 | 78.4% |
| Compound | 10 | 0.61 | 48.8% |
| Compound | 50 | 0.25 | 20.0% |
| Compound | 100 | 0.15 | 12.0% |
Table 1: Example data from an MTT assay showing the dose-dependent effect of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid on cell viability after 48 hours of treatment.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining
This protocol aims to determine if the observed cytotoxicity is due to the induction of apoptosis. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.[15]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cells treated with 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid (at IC50 concentration)
-
6-well plates
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid at its predetermined IC50 concentration for 24 or 48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
The cell population can be differentiated as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Caption: A hypothetical signaling pathway illustrating the potential mechanism of apoptosis induction by 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid via kinase inhibition.
Protocol 3: Colony Formation Assay
The colony formation assay is an in vitro method to assess the long-term proliferative capacity of single cells.[4] This assay is particularly useful for evaluating the cytostatic or cytotoxic effects of a compound at concentrations that may not induce immediate cell death but affect the ability of cells to divide and form colonies over an extended period.
Materials:
-
6-well plates
-
Complete culture medium
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with sub-lethal concentrations of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid (e.g., IC25, IC10) for 24 hours.
-
After 24 hours, remove the compound-containing medium, wash the cells with PBS, and add fresh complete culture medium.
-
-
Colony Growth:
-
Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.
-
-
Staining and Quantification:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
Calculate the plating efficiency and survival fraction for each treatment group.
-
Conclusion and Future Directions
The protocols outlined in this application note provide a robust and comprehensive strategy for the initial in vitro characterization of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid. By systematically evaluating its effects on cell viability, apoptosis, and long-term proliferation, researchers can gain valuable insights into its potential as a therapeutic agent. Positive results from these assays would warrant further investigation into the specific molecular targets and signaling pathways affected by this compound, potentially through techniques like Western blotting for key signaling proteins or kinase profiling assays.[16][17] The adaptability of these protocols allows for their application across a wide range of cancer cell lines, providing a solid foundation for preclinical drug development efforts.
References
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563-5568. Retrieved January 28, 2026, from [Link]
-
Li, J., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 846878. Retrieved January 28, 2026, from [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1953. Retrieved January 28, 2026, from [Link]
- The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016). Google Patents.
-
Singh, P., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2235-2246. Retrieved January 28, 2026, from [Link]
-
El-Sayed, N. N. E., et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 28(14), 5345. Retrieved January 28, 2026, from [Link]
-
Madrid, D. C., et al. (2009). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 52(10), 3263–3273. Retrieved January 28, 2026, from [Link]
-
Guo, R. H., et al. (2011). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. Bioorganic & medicinal chemistry, 19(4), 1400–1408. Retrieved January 28, 2026, from [Link]
-
4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
Sastry, S. K., & Burridge, K. (2001). Approaches To Studying Cellular Signaling: A Primer For Morphologists. The Anatomical Record, 263(4), 307-318. Retrieved January 28, 2026, from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved January 28, 2026, from [Link]
-
Signaling Pathway Analysis. (n.d.). Creative Diagnostics. Retrieved January 28, 2026, from [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Georgia. Retrieved January 28, 2026, from [Link]
-
Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. (2025). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Cell signaling. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]
-
Apoptosis – what assay should I use? (2025). BMG Labtech. Retrieved January 28, 2026, from [Link]
-
Tools and Strategies for Studying Cell Signaling Pathways. (2015). The Scientist. Retrieved January 28, 2026, from [Link]
-
Hassan, M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Journal of the Iranian Chemical Society, 16(11), 2419-2431. Retrieved January 28, 2026, from [Link]
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- 3. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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structure-activity relationship (SAR) studies of quinoline-3-carboxylic acids
Application Notes & Protocols
Topic: Structure-Activity Relationship (SAR) Studies of Quinoline-3-Carboxylic Acids: A Guide for Drug Discovery Professionals
Abstract: The quinoline-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with a wide array of biological activities.[1][2] This privileged structure is central to the development of antibacterial, anticancer, antimalarial, and kinase-inhibiting compounds.[1][3][4] The remarkable versatility of this scaffold stems from its rigid bicyclic core, which can be strategically functionalized at various positions to modulate its pharmacokinetic properties and biological targets. Understanding the structure-activity relationship (SAR) is paramount for transforming a lead compound into a clinical candidate. This guide provides an in-depth analysis of the key SAR principles governing the activity of quinoline-3-carboxylic acid derivatives, supplemented with detailed protocols for their synthesis, biological evaluation, and computational analysis to empower researchers in their drug discovery endeavors.
Section 1: The Quinoline-3-Carboxylic Acid Scaffold: A Privileged Core in Medicinal Chemistry
The quinoline core, a fusion of a benzene ring and a pyridine ring, provides a unique electronic and structural framework that is highly amenable to chemical modification. The addition of a carboxylic acid group at the 3-position is a defining feature that underpins the mechanism of action for many derivatives. This acidic moiety is frequently essential for interacting with biological targets, such as forming critical hydrogen bonds or salt bridges within enzyme active sites.[5] The diverse biological activities arise from the specific decoration of this core at various positions, which fine-tunes the molecule's affinity and selectivity for different biological targets.
The systematic exploration of these substitutions constitutes the essence of SAR studies. By observing how changes in chemical structure correlate with changes in biological activity, medicinal chemists can rationally design more potent and selective drug candidates with improved safety profiles.
Section 2: Core Structure-Activity Relationship (SAR) Principles
The biological activity of quinoline-3-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. Below is a summary of key SAR insights for this scaffold.
-
Position 3 (C-3): The Carboxylic Acid Anchor The carboxylic acid group at the C-3 position is arguably the most critical functional group for many of the scaffold's biological activities.
-
Antibacterial Activity: This group is essential for inhibiting bacterial type II topoisomerases like DNA gyrase and topoisomerase IV.[3][5] It chelates with Mg2+ ions in the active site and interacts with the enzyme-DNA complex, leading to double-stranded DNA breaks and cell death.[5]
-
Anticancer Activity: For derivatives targeting human dihydroorotate dehydrogenase (hDHODH), the carboxylate forms a crucial salt bridge with an arginine residue (R136) in the enzyme's binding pocket, arresting pyrimidine biosynthesis.[5]
-
Causality: Modification of this group, for instance, by converting it to an ester or an amide, often leads to a significant reduction or complete loss of activity, highlighting its role as a primary binding anchor.[3][6] However, in some contexts, esterification is used to create prodrugs to improve cell permeability.
-
-
Position 1 (N-1): Modulating Antibacterial Potency Substituents at the N-1 position directly influence the molecule's interaction with the bacterial target enzymes.
-
SAR Insight: Small, constrained alkyl groups are often favored. For example, the substitution of a cyclopropyl group at N-1 is a hallmark of many potent fluoroquinolone antibiotics. Amino substituents, such as a methylamino group, have also been shown to confer potent antibacterial activity.[7]
-
Causality: The N-1 substituent occupies a specific pocket in the enzyme-DNA complex. Its size and shape are critical for optimal fitting and potency.
-
-
Position 2 (C-2): Directing Target Selectivity The C-2 position is a key site for introducing diversity to steer the molecule towards different therapeutic targets.
-
Kinase Inhibition: An amino group at C-2 is found in potent inhibitors of protein kinase CK2.[8]
-
Anticancer Activity: Attaching a styryl group at C-2 has yielded derivatives with significant antiproliferative effects.[6] For some anticancer derivatives that act as DNA minor groove binders, substitutions at the C-2 position, such as a carbonyl group, can act as hydrogen bond donors/acceptors for interactions with DNA base pairs.[9][10]
-
-
Position 4 (C-4): The "Quinolone" Feature The presence of a carbonyl (oxo) group at C-4 is a defining characteristic of the "quinolone" subclass, particularly prevalent in antibacterial and antimalarial agents.[3]
-
Causality: This ketone, along with the C-3 carboxylic acid, forms a key pharmacophore for binding to bacterial topoisomerases.
-
-
Positions 5-8 (Benzenoid Ring): Fine-Tuning and Potency Enhancement Substitutions on the fused benzene ring are crucial for modulating potency, spectrum of activity, and pharmacokinetic properties.
-
Position 6: A fluorine atom at this position dramatically increases antibacterial potency by enhancing the inhibition of DNA gyrase. This is a common feature in the majority of modern fluoroquinolone antibiotics.[7]
-
Position 7: Bulky heterocyclic substituents, most notably a piperazinyl or a substituted piperazinyl ring, are critical for broad-spectrum antibacterial activity, including activity against Gram-negative bacteria.[7]
-
Causality: These substituents can improve cell wall penetration, reduce efflux, and provide additional binding interactions with the target enzyme.
-
Caption: Key SAR points for the quinoline-3-carboxylic acid scaffold.
Section 3: Application Focus - SAR in Specific Therapeutic Areas
As Antibacterial Agents
The quinolone antibacterial agents are a classic success story of SAR-driven drug discovery. Their mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication.[5]
Caption: Mechanism of action for quinolone antibacterial agents.
Data Presentation: Antibacterial Activity
The following table summarizes representative SAR data for antibacterial activity, demonstrating the impact of substitutions at key positions.
| Compound ID | N-1 Substituent | C-6 Substituent | C-7 Substituent | MIC (µg/mL) vs. E. coli |
| Parent | H | H | H | >100 |
| Analog 1 | -CH₃ | F | Piperazinyl | 0.5[7] |
| Analog 2 | Cyclopropyl | F | Piperazinyl | 0.125 |
| Analog 3 | -NHCH₃ | F | 4-Methyl-1-piperazinyl | 0.25[7] |
| Analog 4 | Cyclopropyl | F | H | 4.0 |
Data is illustrative and based on trends reported in the literature.
As Anticancer Agents
Quinolone-3-carboxylic acid derivatives exhibit anticancer activity through various mechanisms, including the inhibition of metabolic enzymes like hDHODH and direct interaction with DNA.[5][9][11] SAR studies in this area focus on enhancing potency and achieving selectivity for cancer cells over healthy cells.[6]
Data Presentation: Antiproliferative Activity
| Compound ID | C-2 Substituent | C-4 Substituent | IC₅₀ (µM) vs. MCF-7 Cells |
| Lead 1 | 2-Styryl | H | 5.2 |
| Lead 2 | 2-(4-chlorostyryl) | H | 1.8 |
| Lead 3 | 2-Phenyl | OH | 12.5 |
Data is illustrative, based on findings for 2,4-disubstituted quinoline derivatives.[6]
As Kinase Inhibitors
Certain quinoline-3-carboxylic acids have been identified as potent inhibitors of protein kinases, such as Protein Kinase CK2, which is implicated in cancer.[4][8] These compounds often act as ATP-competitive inhibitors.[12]
Data Presentation: Protein Kinase CK2 Inhibition
| Compound Series | Key Feature | IC₅₀ Range (µM) |
| Series A | 2-Aminoquinoline-3-carboxylic acid | 1.5 - 5.0[8] |
| Series B | 2-Chloroquinoline-3-carboxylic acid | 8.0 - 15.0[8] |
| Series C | Tetrazolo[1,5-a]quinoline-4-carboxylic acid | 0.65 - 2.5[8] |
Section 4: Protocols for SAR Investigation
A successful SAR campaign integrates chemical synthesis, biological testing, and computational modeling in a cyclical workflow.
Caption: Integrated workflow for a structure-activity relationship study.
Protocol: Synthesis of a 2-Amino-7-substituted-quinoline-3-carboxylic Acid Analog
This protocol is a representative, multi-step synthesis adapted from literature procedures for creating diverse analogs for SAR studies.[13]
Rationale: This pathway allows for late-stage diversification. Starting from a common intermediate (2-chloroquinoline), various nucleophiles (amines) can be introduced at the C-2 position, while different starting anilines can be used to vary the C-7 substituent.
Step 1: Synthesis of 7-Substituted-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
-
Reactants: A substituted aniline (e.g., 4-chloroaniline) and diethyl malonate.
-
Procedure:
-
Heat a mixture of the aniline and diethyl malonate under reflux for 2-3 hours.
-
Cool the reaction mixture and add it to a high-boiling point solvent like diphenyl ether.
-
Heat the mixture to ~250°C for 30 minutes to facilitate cyclization.
-
Cool, and triturate the solid product with hexane.
-
Collect the solid by filtration, wash with hexane, and dry.
-
Hydrolyze the resulting ester to the carboxylic acid using aqueous NaOH, followed by acidification with HCl.
-
-
Causality: The initial reaction is a condensation, and the high-temperature cyclization is a classic Gould-Jacobs reaction pathway to form the quinolone core.[14]
Step 2: Chlorination at the C-2 Position
-
Reactant: The product from Step 1.
-
Procedure:
-
Treat the 2-quinolone from Step 1 with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[13]
-
Heat the mixture under reflux for 2-4 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice to quench excess reagent.
-
Neutralize with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate under reduced pressure.
-
-
Causality: The lactam oxygen of the 2-quinolone is converted into a better leaving group, allowing for nucleophilic substitution by chloride to yield the 2-chloroquinoline intermediate.
Step 3: Nucleophilic Substitution to Install the C-2 Amino Group
-
Reactants: The 2-chloroquinoline from Step 2 and a desired amine (e.g., 2-aminopyridine).[13]
-
Procedure:
-
Dissolve the 2-chloroquinoline intermediate in a suitable solvent like DMF or toluene.
-
Add the desired amine.
-
Heat the reaction mixture under reflux for 6-12 hours until TLC indicates consumption of the starting material.
-
Cool the mixture, and collect the precipitated product by filtration.
-
Purify the product by recrystallization or column chromatography.
-
-
Causality: The electron-deficient quinoline ring activates the C-2 position for nucleophilic aromatic substitution, allowing the chlorine to be displaced by the amine nucleophile.
Protocol: In Vitro Biological Evaluation - Kinase Inhibition Assay
Rationale: To quantify the potency of synthesized compounds, a robust and reproducible assay is required. Luminescence-based kinase assays are highly sensitive and suitable for high-throughput screening. This protocol measures the amount of ATP remaining after a kinase reaction; less ATP means higher kinase activity.
Materials:
-
Kinase of interest (e.g., human CK2)
-
Substrate peptide specific for the kinase
-
ATP
-
Synthesized quinoline-3-carboxylic acid inhibitors
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in an appropriate buffer (e.g., with 1% DMSO).
-
Reaction Setup:
-
In each well of the plate, add the kinase buffer.
-
Add 2 µL of the serially diluted test compound.
-
Add 5 µL of the kinase/substrate mixture.
-
To initiate the reaction, add 5 µL of ATP solution (final concentration typically near the Km for the kinase).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Add 12 µL of the Kinase-Glo® reagent to each well. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
-
Incubate for an additional 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Normalize the data using positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Computational Analysis - Molecular Docking
Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing crucial insights into the binding mode and key interactions that drive activity.[12][15] This information is invaluable for explaining existing SAR and guiding the design of new analogs.
Software: Standard molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE).
Procedure:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign correct protonation states for residues like histidine.
-
Perform a constrained energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structure of the quinoline-3-carboxylic acid analog.
-
Convert the 2D structure to 3D.
-
Generate possible ionization states at physiological pH (the carboxylic acid will likely be deprotonated).
-
Perform an energy minimization of the ligand structure.
-
-
Grid Generation:
-
Define the binding site on the protein. This is typically done by creating a bounding box (grid) centered on the location of the co-crystallized ligand or a predicted active site.
-
-
Docking:
-
Run the docking algorithm. The software will systematically sample different conformations and orientations of the ligand within the defined grid.
-
The program will score each generated "pose" based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Examine the top-scoring poses. The best pose should have a low binding energy and a conformation that makes chemical sense.
-
Visualize the ligand-protein complex and identify key interactions: hydrogen bonds, salt bridges, hydrophobic interactions, and π-π stacking.
-
Compare the docking poses of a series of active and inactive analogs to build a validated SAR model. For example, does the model correctly predict that the C-3 carboxylate forms a salt bridge with a key arginine residue?[5]
-
Section 5: Conclusion and Future Perspectives
The quinoline-3-carboxylic acid scaffold remains a highly productive platform for the discovery of new therapeutic agents. Decades of research have established a rich and detailed understanding of its structure-activity relationships, particularly in the antibacterial field. The core principles—the necessity of the C-3 acid, the potency-enhancing C-6 fluoro group, and the spectrum-defining C-7 heterocycle—are foundational knowledge in medicinal chemistry.
The future of this scaffold lies in its continued exploration against new and challenging biological targets. As demonstrated by recent research, strategic modifications at positions like C-2 can unlock novel activities, including potent and selective kinase inhibition and innovative anticancer mechanisms. The integration of modern synthetic methods, high-throughput biological screening, and sophisticated computational modeling will undoubtedly accelerate the design of next-generation therapeutics derived from this remarkable and versatile chemical entity.
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Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. doi:10.1080/14756366.2016.1222584. Retrieved from [Link]
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- Kumar, A., Sharma, P., & Kumar, D. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1719. doi:10.2174/1871520620999201124214112.
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Gour, S., Khandelwal, A., & Kirubakaran, S. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules, 26(8), 2188. doi:10.3390/molecules26082188. Retrieved from [Link]
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Madrid, D. C., Sherrill, J., Li, C., Miller, J. L., D'Angelo, G., Li, J., ... & Ganesan, A. (2014). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 5(11), 1228-1232. Retrieved from [Link]
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Abbas, A., El-Sayed, R. K., & El-Henawy, A. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. Retrieved from [Link]
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Wentland, M. P., Bailey, D. M., Cornett, J. B., Dobson, R. A., Powles, R. G., & Wagner, R. B. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103-1108. doi:10.1021/jm00375a003. Retrieved from [Link]
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Van der Watt, M., Reader, J., Botha, M., Taylor, D., Nondaba, S., Gibhard, L., ... & Coetzee, P. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(18), 13658-13674. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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Wang, Y., Wang, B., Zhang, G., Liu, Y., Hao, H., & Wang, Y. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 596. Retrieved from [Link]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
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Kumar, A., Sharma, P., & Kumar, D. (2021). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Anti-Cancer Agents in Medicinal Chemistry, 21(15), 2008-2015. doi:10.2174/1871520621666210513160714. Retrieved from [Link]
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El-Sayed, M. A. A., Abdel-Aziz, N. I., & Abdel-Aziz, A. A. M. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. doi:10.1002/1521-4184(200212)335:9<403::AID-ARDP403>3.0.CO;2-9. Retrieved from [Link]
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Liu, B., Wang, Y., Zhang, Y., Wang, J., Zhang, Y., & Zhang, H. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 856525. Retrieved from [Link]
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Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. Retrieved from [Link]
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Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2019). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 24(17), 3122. Retrieved from [Link]
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Kumar, A., Sharma, P., & Kumar, D. (2021). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. ResearchGate. Retrieved from [Link]
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(2015). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]
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(2015). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]
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Kumar, A., Sharma, P., & Kumar, D. (2021). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Bentham Science. Retrieved from [Link]
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(2016). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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(2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Semantic Scholar. Retrieved from [Link]
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Developing Anticancer Agents from Quinoline Scaffolds: From Synthesis to In Vivo Validation
An Application Guide for Researchers and Drug Development Professionals
The quinoline ring system, a fusion of a benzene and a pyridine ring, is recognized as a 'privileged scaffold' in medicinal chemistry. Its rigid, planar structure and the presence of a nitrogen atom for hydrogen bonding make it an ideal framework for interacting with various biological targets.[1] This has led to the development of numerous quinoline-based drugs, including several approved anticancer agents like bosutinib and cabozantinib, which are primarily kinase inhibitors.[2][3][4] The versatility of the quinoline scaffold allows its derivatives to exhibit a wide range of anticancer mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[2][5][6][7][8][9]
This guide provides a comprehensive overview of the key stages in the preclinical development of novel anticancer agents based on the quinoline core. It is designed for researchers and drug development professionals, offering detailed protocols, the scientific rationale behind experimental choices, and methods for data interpretation.
Section 1: Synthesis of Quinoline Derivatives - Building a Diverse Chemical Library
The foundation of any small molecule drug discovery program is a chemically diverse library of compounds. For quinoline-based agents, several classic organic reactions provide robust and versatile routes to generate a wide array of substituted analogs for structure-activity relationship (SAR) studies.[10][11]
Rationale for Synthetic Choices
The choice of synthetic route depends on the desired substitution pattern. The Skraup and Doebner-von Miller syntheses are excellent for modifying the benzene portion of the scaffold, while the Friedländer annulation offers precise control over substituents on the pyridine ring.
Protocol 1.1: The Skraup Synthesis
This method is a one-pot reaction that constructs the quinoline ring from an aromatic amine and glycerol.[12][13] The reaction is notoriously exothermic, and modern protocols have been refined for better control.
-
Principle: The reaction begins with the acid-catalyzed dehydration of glycerol to acrolein. The aromatic amine then undergoes a Michael addition to the acrolein, followed by cyclization and, finally, oxidation to yield the aromatic quinoline ring.[12][13][14]
-
Step-by-Step Protocol:
-
Safety First: Conduct the reaction in a well-ventilated fume hood behind a blast shield. The reaction can be vigorous.[15]
-
To a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 150 mL of concentrated sulfuric acid.
-
Cool the acid in an ice bath and slowly add 50 g of the chosen substituted aniline.
-
In a separate beaker, prepare a mixture of 120 g of glycerol and 40 g of a mild oxidizing agent (e.g., nitrobenzene corresponding to the aniline used to avoid side products).
-
Slowly and carefully add the glycerol/nitrobenzene mixture to the aniline/sulfuric acid solution with continuous stirring.
-
Heat the mixture gently to initiate the reaction. Once initiated, the reaction will become exothermic. Maintain control by intermittent cooling.
-
After the initial vigorous reaction subsides, heat the mixture at reflux for 3-4 hours to ensure completion.
-
Allow the mixture to cool, then carefully pour it into 1 L of cold water to dilute the acid.
-
Neutralize the solution with a concentrated sodium hydroxide solution until it is strongly alkaline. This will precipitate the crude quinoline derivative.
-
Isolate the product via steam distillation or solvent extraction, followed by purification using column chromatography or recrystallization.
-
Protocol 1.2: The Doebner-von Miller Reaction
A more versatile method than the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones, allowing for a wider range of substituents on the resulting quinoline.
-
Principle: An aromatic amine reacts with an α,β-unsaturated carbonyl compound in the presence of a strong acid (e.g., HCl) or a Lewis acid (e.g., ZnCl₂). The reaction proceeds via a conjugate addition followed by cyclization and oxidation.[13][16]
-
Causality - Avoiding Tar Formation: A primary challenge in this reaction is the acid-catalyzed polymerization of the unsaturated carbonyl starting material, leading to significant tar formation and low yields.[17] Using a biphasic system (e.g., aqueous HCl with toluene) can sequester the carbonyl compound in the organic phase, minimizing self-polymerization.[17]
-
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve 1 equivalent of the aromatic amine in 10% aqueous hydrochloric acid.
-
Add 2 equivalents of an α,β-unsaturated ketone (e.g., methyl vinyl ketone) dissolved in toluene.
-
Add a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂).
-
Heat the biphasic mixture to reflux with vigorous stirring for 6-8 hours. Monitor the reaction progress by TLC.
-
After cooling, separate the aqueous and organic layers.
-
Make the aqueous layer basic with NaOH solution to precipitate the product.
-
Extract the product into an organic solvent (e.g., dichloromethane), combine with the initial organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 1.3: The Friedländer Annulation
This is one of the most straightforward methods for producing poly-substituted quinolines, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[18][19][20]
-
Principle: The reaction is a base or acid-catalyzed condensation between the two carbonyl-containing reactants, followed by an intramolecular cyclodehydration to form the quinoline ring.[18][20]
-
Step-by-Step Protocol:
-
In a suitable solvent such as ethanol, dissolve 1 equivalent of an o-aminoaryl ketone (e.g., 2-aminobenzophenone).
-
Add 1.2 equivalents of a ketone with an α-methylene group (e.g., acetone).
-
Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid). Modern methods may use catalysts like ceric ammonium nitrate for milder conditions.[21]
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, remove the solvent under vacuum and purify the residue by column chromatography.
-
Caption: A tiered workflow for the in vitro screening of a quinoline compound library.
Section 3: Mechanism of Action and Lead Optimization
Identifying a compound's molecular target is a critical step. Quinoline derivatives are known to target several key pathways involved in cancer progression. [9]Structure-activity relationship (SAR) studies are then performed to optimize the potency and selectivity of the lead compounds.
Common Molecular Targets of Quinoline Anticancer Agents
-
Tyrosine Kinases: Many quinolines are designed as ATP-competitive inhibitors of tyrosine kinases like Src, Abl, EGFR, and VEGFR, which are often overactive in cancer cells and drive proliferation and survival signals. [1][3]* Topoisomerases: These enzymes are essential for managing DNA topology during replication. Quinoline-based inhibitors can trap the enzyme-DNA complex, leading to double-strand breaks and cell death. [2][8]* Tubulin Polymerization: Some quinoline derivatives can bind to tubulin, disrupting the dynamics of microtubule formation and breakdown. This leads to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. [1][2]
Caption: Inhibition of the MAPK signaling pathway by a hypothetical quinoline kinase inhibitor.
Section 4: In Vivo Evaluation of Lead Candidates
Promising compounds identified through in vitro screening must be tested in animal models to evaluate their efficacy, pharmacokinetics, and toxicity in a whole-organism context. [22][23][24][25][26]The human tumor xenograft model in immunocompromised mice is the most common preclinical model. [22]
Protocol 4.1: Subcutaneous Xenograft Mouse Model
-
Principle: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., athymic nude or NSG mice). Once tumors are established, the mice are treated with the test compound to assess its effect on tumor growth.
-
Step-by-Step Protocol:
-
Cell Preparation and Implantation: Culture the chosen human cancer cells (e.g., HCT116) and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor formation. Inject approximately 1-5 million cells subcutaneously into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), measure them with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Randomization and Treatment: When tumors reach the target size, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Compound Formulation and Administration: Formulate the quinoline compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline). Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., once daily for 21 days). The control group receives the vehicle only.
-
Efficacy and Toxicity Monitoring: Throughout the study, monitor tumor volume and the body weight of the mice (as an indicator of toxicity). Observe the animals for any signs of distress.
-
Study Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size or after a set duration. At the endpoint, euthanize the mice, excise the tumors, and record their final weight and volume.
-
Caption: Key steps in an in vivo xenograft study for efficacy testing.
References
- Vertex AI Search. (n.d.). synthesis of quinoline derivatives and its applications | PPTX. Slideshare.
- ResearchGate. (n.d.). Review on recent development of quinoline for anticancer activities.
- ResearchGate. (n.d.). Review on recent development of quinoline for anticancer activities.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
- Mohamed, M. F. A., & Abuo-Rahma, G. E. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(55), 33263–33285.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Sebastian, A., & V, S. J. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 123-134.
- Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920–4946.
- Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Sebastian, R., & K, S. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(3), 337-344.
- Singh, S., Singh, A., & Saha, B. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
- Alam, M. A., Imran, M., & Khan, S. A. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Current Medicinal Chemistry, 30(20), 2269–2292.
- National Center for Biotechnology Information. (2021).
- Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
- PubMed. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
- Zips, D., Thames, H. D., & Baumann, M. (2005).
- PubMed. (2005). New anticancer agents: in vitro and in vivo evaluation.
- Ivanova, Y. M., Gushchina, I. V., & Zavarzin, I. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 293.
- Benchchem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
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- ResearchGate. (n.d.). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents.
- ResearchGate. (2018). In vivo screening models of anticancer drugs.
- ResearchGate. (n.d.). Representative quinoline-based kinase inhibitors approved for cancer....
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use of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid in kinase inhibition assays
Application Notes & Protocols: Characterizing Quinoline-Based Kinase Inhibitors
A Technical Guide for Researchers Utilizing Novel Quinoline Carboxylic Acid Derivatives in Kinase Inhibition Assays
Senior Application Scientist Note: Initial literature and database searches for "4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid" did not yield specific data regarding its application as a kinase inhibitor. This is not uncommon for novel or proprietary chemical entities. However, the quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1]
Therefore, this guide has been developed to provide a robust framework for the characterization of novel quinoline-based compounds, using the well-documented multi-kinase inhibitor Cabozantinib as a representative example. The principles, pathways, and protocols detailed herein are broadly applicable to new molecules sharing this core structure, such as 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid, and will enable researchers to rigorously determine their inhibitory potential and mechanism of action.
Introduction: The Quinoline Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The quinoline ring system has proven to be a highly versatile and effective scaffold for designing potent kinase inhibitors.[1][3] Several FDA-approved drugs, such as Cabozantinib, Lapatinib, and Dasatinib, feature a quinoline or related quinazoline core and have demonstrated significant clinical efficacy.[1][4][5]
These molecules typically function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[6] This action blocks the signal transduction cascades that drive oncogenic processes like cell proliferation, angiogenesis, and metastasis.[3][7] This document provides detailed protocols for both biochemical and cell-based assays to comprehensively evaluate the inhibitory activity of novel quinoline-based compounds.
Mechanism of Action: Targeting Key Oncogenic Pathways
Many quinoline-based inhibitors are multi-targeted, meaning they can inhibit several different kinases. Cabozantinib, for instance, potently inhibits MET, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and RET, among others.[8][9][10] These kinases are crucial nodes in signaling pathways frequently hijacked by cancer cells.
-
MET (Mesenchymal-Epithelial Transition Factor) Signaling: Aberrant MET signaling is associated with poor prognosis and drives tumor growth, invasion, and metastasis.[7]
-
VEGFR2 Signaling: As a key mediator of angiogenesis, VEGFR2 signaling is essential for supplying tumors with the blood vessels they need to grow and spread.[9]
-
RET (Rearranged during Transfection) Signaling: Mutations in the RET proto-oncogene are known drivers of certain types of thyroid cancer.[11]
Inhibition of these pathways blocks downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are central regulators of cell survival, proliferation, and apoptosis.[3][12]
Caption: Simplified signaling pathways targeted by multi-kinase quinoline inhibitors.
Experimental Protocols: A Two-Tiered Approach
A comprehensive evaluation of a novel kinase inhibitor requires a two-tiered approach: (1) a biochemical assay to determine direct enzyme inhibition and potency (IC50), and (2) a cell-based assay to confirm on-target activity in a physiological context.
Tier 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Protocol)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[13] It is a universal platform suitable for virtually any kinase.[14]
Causality Behind Experimental Choices:
-
Why ADP-Glo™? This format is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods. Its universal nature allows for the screening of a wide array of kinases with a single platform.[13][14]
-
ATP Concentration: The ATP concentration should be at or near the Km value for the specific kinase being tested. This ensures that the assay is sensitive to ATP-competitive inhibitors.[11]
-
Controls: Including "no kinase" and "no inhibitor" (vehicle) controls is critical for calculating the baseline and maximum signal, respectively, allowing for accurate determination of percent inhibition.
Protocol: IC50 Determination for a Target Kinase
-
Reagent Preparation:
-
Test Compound: Prepare a 10 mM stock solution of the quinoline carboxylic acid derivative in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Then, prepare a 4X final concentration of each dilution in the appropriate kinase assay buffer.
-
Kinase: Thaw the recombinant kinase enzyme on ice. Dilute to a 2X working concentration in kinase assay buffer. The optimal concentration should be determined empirically but is typically in the low nM range.
-
Substrate/ATP Mix: Prepare a 2X working solution containing the specific peptide substrate for the kinase and ATP at 2x the Km concentration in kinase assay buffer.
-
ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[15]
-
-
Kinase Reaction:
-
Add 5 µL of the 4X test compound dilution to the wells of a white, 384-well assay plate.
-
Add 5 µL of vehicle (e.g., 4% DMSO in kinase buffer) to positive and negative control wells.
-
Add 10 µL of the 2X Kinase/Substrate/ATP mixture to all wells except the "no kinase" negative controls.
-
Add 10 µL of the Substrate/ATP mixture (without kinase) to the "no kinase" wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15]
-
Incubate at room temperature for 40 minutes.[14]
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[13]
-
Incubate at room temperature for 30-60 minutes in the dark.[15]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no kinase" (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Caption: Workflow for the ADP-Glo™ biochemical kinase inhibition assay.
Tier 2: Cell-Based Phospho-Protein ELISA
A cell-based ELISA is a high-throughput method to measure the phosphorylation status of a target protein directly in cultured cells, providing a direct readout of kinase activity in a physiological setting.[16][17]
Causality Behind Experimental Choices:
-
Why a Cell-Based ELISA? This assay confirms that the compound can cross the cell membrane and engage its target in the complex cellular environment. It directly measures the downstream consequence of kinase inhibition (a decrease in substrate phosphorylation) and is more amenable to high-throughput screening than Western blotting.[17]
-
Normalization: Normalizing the phospho-protein signal to the total protein level (or a housekeeping protein like GAPDH) is crucial. It corrects for variations in cell number per well, ensuring that observed changes are due to inhibition of phosphorylation, not cell death or detachment.[18]
-
Stimulation: For many receptor tyrosine kinases, stimulating the pathway with a growth factor (e.g., HGF for MET) is necessary to achieve a robust basal level of phosphorylation, creating a sufficient window to measure inhibition.
Protocol: Measuring Inhibition of MET Phosphorylation in a Cancer Cell Line (e.g., A549)
-
Cell Culture and Plating:
-
Culture A549 cells (or another appropriate cell line) in their recommended growth medium.
-
Seed 10,000-20,000 cells per well in a 96-well tissue culture-treated plate and incubate overnight to allow for attachment.[19]
-
-
Cell Treatment:
-
Serum-starve the cells for 4-6 hours by replacing the growth medium with a serum-free medium.
-
Prepare dilutions of the quinoline inhibitor in serum-free medium.
-
Pre-treat the cells by adding the inhibitor dilutions and incubating for 1-2 hours at 37°C.
-
Stimulate the cells by adding a growth factor (e.g., HGF to a final concentration of 50 ng/mL) to all wells except the unstimulated negative control. Incubate for 15-30 minutes at 37°C.
-
-
Fixing and Permeabilization:
-
Aspirate the medium and fix the cells by adding 100 µL of 4% formaldehyde in PBS for 20 minutes at room temperature.[19]
-
Wash the wells 3 times with 1X PBS.
-
Permeabilize the cells by adding 100 µL of 1X Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
-
Immunodetection:
-
Wash the wells 3 times with 1X PBS.
-
Block non-specific binding by adding 100 µL of Blocking Buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Incubate wells with primary antibodies overnight at 4°C. Use an anti-phospho-MET antibody for treated wells and an anti-total-MET or anti-GAPDH antibody for normalization wells.[19]
-
Wash the wells 3 times with Wash Buffer (e.g., 0.05% Tween-20 in PBS).
-
Incubate with an HRP-conjugated secondary antibody for 1.5 hours at room temperature.[19]
-
Wash the wells 5 times with Wash Buffer.
-
-
Signal Development and Reading:
-
Data Analysis:
-
For each treatment condition, normalize the phospho-MET signal (OD 450) by dividing it by the total-MET or GAPDH signal (OD 450).
-
Calculate the percent inhibition of phosphorylation relative to the stimulated vehicle control.
-
Plot the normalized signal versus inhibitor concentration to determine the cellular IC50.
-
Data Presentation: Inhibitory Profile
Summarize the biochemical assay data in a clear, tabular format. This allows for easy comparison of the inhibitor's potency and selectivity across different kinase targets.
Table 1: Representative Biochemical Inhibition Profile of Cabozantinib
| Kinase Target | IC50 (nM) | Reference |
|---|---|---|
| MET | 1.3 | [7] |
| VEGFR2 | 4.6 | [9] |
| RET | 4.0 | [9] |
| KIT | 4.6 | [9] |
| AXL | 7.0 | [9] |
| FLT3 | 11.3 | [9] |
| c-Src | >1000 | [5] |
| Lck | >1000 |[20] |
Note: Data is compiled from multiple sources for illustrative purposes.
Safety and Handling
Novel chemical compounds should always be handled with care. For quinoline carboxylic acid derivatives, the following general precautions should be taken, based on safety data for structurally related compounds.[21][22][23][24]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[23]
-
Handling: Avoid inhalation of dust or aerosols.[24] Avoid contact with skin and eyes.[21] Use in a well-ventilated area or a chemical fume hood.[21]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[25]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Hazard Statements for Related Compounds (General Guidance):
-
H302: Harmful if swallowed.[22]
-
H315: Causes skin irritation.[22]
-
H319: Causes serious eye irritation.[22]
-
H335: May cause respiratory irritation.[24]
Always consult the specific Safety Data Sheet (SDS) for the compound you are working with.
References
-
Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
-
ResearchGate. (n.d.). In vitro kinase inhibition profile of cabozantinib. ResearchGate. [Link]
-
Fallah-Mehrjardi, M., et al. (2018). Antitumor effects of the multi-target tyrosine kinase inhibitor cabozantinib: a comprehensive review of the preclinical evidence. Taylor & Francis Online. [Link]
- Al-Salama, Z. T., & Syed, Y. Y. (2019).
-
Zhang, Y., et al. (2021). Tyrosine Kinase Inhibitor Cabozantinib Inhibits Murine Renal Cancer by Activating Innate and Adaptive Immunity. Frontiers in Immunology. [Link]
-
Bentzien, F., et al. (2013). In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. Clinical Cancer Research. [Link]
- Medina, P. J., & Goodin, S. (2008). Lapatinib: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases. Clinical Therapeutics.
- Wylie, J. A., et al. (2017). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology.
-
Gratacap, M. P., et al. (2009). The new tyrosine-kinase inhibitor and anticancer drug dasatinib reversibly affects platelet activation in vitro and in vivo. Blood. [Link]
-
Penta. (2025). Safety Data Sheet: Quinoline. Penta. [Link]
-
Wikipedia. (n.d.). Lapatinib. Wikipedia. [Link]
-
ResearchGate. (n.d.). Comparison of kinase inhibition profiles for imatinib and dasatinib. ResearchGate. [Link]
-
ResearchGate. (n.d.). Mechanism of action of lapatinib via ERBB signaling pathways. ResearchGate. [Link]
- Yakes, F. M., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth.
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Quinoline. Chemos. [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. ResearchGate. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Lapatinib Ditosylate Hydrate?. Patsnap. [Link]
-
BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG LABTECH. [Link]
-
Breastcancer.org. (2025). Lapatinib (Tykerb): What to Expect, Side Effects, and More. Breastcancer.org. [Link]
- Schade, A. E., et al. (2008).
-
Assay Genie. (n.d.). Colorimetric Cell-Based ELISA Kit Protocol. Assay Genie. [Link]
-
Protocols.io. (n.d.). ADP Glo Protocol. Protocols.io. [Link]
-
Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]
-
El-Gamal, M. I., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. [Link]
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijmphs.com [ijmphs.com]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Lapatinib - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Tyrosine Kinase Inhibitor Cabozantinib Inhibits Murine Renal Cancer by Activating Innate and Adaptive Immunity [frontiersin.org]
- 10. Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 14. bmglabtech.com [bmglabtech.com]
- 15. promega.com [promega.com]
- 16. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fishersci.com [fishersci.com]
- 22. pentachemicals.eu [pentachemicals.eu]
- 23. chemos.de [chemos.de]
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- 25. biosynth.com [biosynth.com]
Troubleshooting & Optimization
purification of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid by recrystallization
Technical Support Center: Purification of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid
Case ID: #PUR-Q3-207231 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary & Molecule Profile
Target Molecule: 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid CAS: 207231-25-2 Role: Critical intermediate for third-generation fluoroquinolone antibiotics (e.g., Sparfloxacin derivatives).[1][2] Critical Quality Attribute (CQA): The integrity of the C4-Chlorine atom is paramount. This position is highly activated for subsequent nucleophilic aromatic substitution (SNAr).[1][2] Primary Risk: Hydrolysis of the C4-Cl back to the C4-OH (4-hydroxy/4-oxo) species during purification, rendering the intermediate inactive for the next step.[1]
Standard Operating Procedure (SOP): Recrystallization Protocol
Note: This protocol prioritizes the stability of the C4-Cl bond while maximizing the rejection of the 4-hydroxy impurity.[1]
Solvent System Selection
| Solvent System | Role | Suitability | Notes |
| Ethyl Acetate (EtOAc) | Primary Solvent | High | Excellent solubility differential; non-protic (prevents hydrolysis).[1][2] |
| Acetonitrile (MeCN) | Alternative | High | Good for removing polar impurities; sharp thermal solubility curve.[1][2] |
| Glacial Acetic Acid | Heavy Duty | Medium | High solubility power for crude inputs; requires strict temp control to avoid degradation.[1][2] |
| Ethanol/Methanol | NOT RECOMMENDED | Low | High risk of solvolysis (alkoxy-substitution) or hydrolysis at reflux temps.[1][2] |
Optimized Workflow (EtOAc/Heptane Method)
-
Dissolution: Charge crude solid into Ethyl Acetate (10-12 volumes) . Heat to reflux (77°C) under nitrogen.[1][2]
-
Carbon Treatment (Optional): If the solution is dark/red, add Activated Carbon (5% w/w) .[1][2] Stir at reflux for 10 mins. Filter hot through Celite.[1][2]
-
Crystallization:
-
Isolation: Filter the white/off-white crystals.
-
Wash: Wash with cold Heptane/EtOAc (2:1) .
-
Drying: Vacuum dry at 45°C max. Do not exceed 50°C to prevent thermal decarboxylation.[1]
Troubleshooting Center (Q&A)
Issue 1: "My product contains 5-10% of the 4-Hydroxy impurity (Des-chloro) after recrystallization."
Diagnosis: The 4-hydroxy analog (4-oxo-6,7,8-trifluoro-1,4-dihydroquinoline-3-carboxylic acid) is the thermodynamic sink of this reaction.[1][2] It is likely carried over from incomplete chlorination or formed via hydrolysis during workup.[1][2] Solution: The 4-hydroxy impurity is significantly less soluble in non-polar solvents than the 4-chloro product.[1][2]
-
Switch to Toluene: Recrystallize from hot Toluene. The 4-chloro acid will dissolve; the 4-hydroxy impurity will largely remain insoluble.[1][2] Perform a hot filtration to physically remove the undissolved 4-hydroxy solids.[1][2]
-
Re-activation: If the impurity level is >15%, do not recrystallize.[1][2] Resuspend the material in POCl3 (Phosphorus Oxychloride) and reflux for 1-2 hours to re-convert the OH back to Cl.
Issue 2: "The crystals are turning pink or red upon drying."
Diagnosis: This indicates trace aniline impurities (from the starting material 2,3,4,5-tetrafluoroaniline) oxidizing or complexing with metal ions.[1][2] Solution:
-
Acid Wash: Before recrystallization, wash the crude organic layer (if in solution) with dilute HCl (1N) to remove unreacted anilines.[1][2]
-
Chelation: Add EDTA (0.1% w/w) during the aqueous workup phase if metal contamination from the reactor is suspected.[1][2]
-
Strict Nitrogen Atmosphere: Perform the recrystallization under N2. Aniline oxidation is oxygen-dependent.[1][2]
Issue 3: "I am seeing a new impurity at RRT 0.85 (HPLC) after refluxing in Ethanol."
Diagnosis: Solvolysis. You have likely formed the 4-Ethoxy ether via SNAr displacement of the chlorine by the solvent ethanol.[1][2] Solution: STOP using alcohols. The C4 position is activated by the electron-withdrawing trifluoromethyl groups and the N-heterocycle.[1][2] It reacts with nucleophilic solvents (MeOH, EtOH).[1][2]
-
Corrective Action: Switch immediately to Acetonitrile or Ethyl Acetate .[1][2] These are non-nucleophilic.[1][2]
Issue 4: "Material is oiling out instead of crystallizing."
Diagnosis: The solution is too concentrated, or the solvent polarity is too high for the lipophilic fluorinated zones.[2] Solution:
-
Seed Crystals: Retain a small amount of crude solid to seed the cooling solution at 35°C.
-
Adjust Polarity: If using EtOAc/Heptane, reduce the amount of Heptane. "Oiling out" often happens when the anti-solvent is added too fast or in excess.[1][2]
-
Drying: Ensure the crude material is dry.[1][2] Traces of residual POCl3 or water can lower the melting point, causing oiling.[2]
Technical Visualization
Purification Decision Matrix
Use this logic flow to determine the correct purification path based on your crude purity.
Caption: Decision matrix for purification based on impurity profile (4-Hydroxy content and Coloration).
Analytical Validation
Verify your product identity using these specific markers to distinguish the 4-Cl from the 4-OH impurity.
| Technique | 4-Chloro-6,7,8-trifluoro-3-COOH (Target) | 4-Hydroxy-6,7,8-trifluoro-3-COOH (Impurity) |
| IR Spectroscopy | No broad OH stretch >3000 cm⁻¹.[1][2] Strong C=O (acid) ~1710 cm⁻¹.[1][2] | Broad OH stretch 3000-3400 cm⁻¹.[1][2] Amide-like C=O ~1650 cm⁻¹ (tautomer).[1][2] |
| HPLC (C18) | Longer Retention Time (More lipophilic due to Cl).[1][2] | Shorter Retention Time (More polar due to OH/Oxo).[1][2] |
| Melting Point | Sharp, typically ~205-210°C (varies by solvate).[1][2] | Significantly higher, often >280°C (dec).[1][2] |
References
-
Synthesis of 4-chloro-quinolines: Process for the preparation of 4-chloroquinolines.[1][2][3] US Patent 4,277,607.[1][2] Available at:
-
Fluoroquinolone Intermediates: Preparation of 4-chloro-6,7-dimethoxyquinoline (Analogous Chemistry).[1][2] CN Patent 106008336A.[1][2] Available at:
-
General Recrystallization Solvents: Solvents for Recrystallization. University of Rochester, Dept of Chemistry.[1][2] Available at: [Link][1][2]
-
Impurity Profiles: Identification and synthesis of impurities formed during sertindole preparation (Indole/Quinoline halo-impurities). Beilstein J. Org.[1][2] Chem. Available at: [Link]
Sources
Technical Support Center: Optimizing Quinoline Synthesis for High-Purity Final Products
Welcome to the Technical Support Center dedicated to addressing the critical challenge of reducing impurities in the final product of quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of quinoline and its derivatives. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues, understanding the root causes of impurity formation, and implementing effective purification strategies. Our goal is to empower you with the knowledge to not only salvage a challenging reaction but to proactively design more robust and cleaner synthetic routes.
Troubleshooting Guides by Synthesis Method
This section is structured to address specific problems encountered during the most common quinoline synthesis reactions. Each guide follows a "Problem-Cause-Solution" format, underpinned by the chemical principles governing the reaction.
The Skraup Synthesis
The Skraup synthesis is a powerful method for producing quinolines but is notoriously energetic and prone to generating significant impurities, primarily in the form of tar.[1][2]
Problem 1: Reaction is too vigorous, leading to a low yield of a black, tarry substance.
-
Causality: The Skraup reaction is highly exothermic due to the acid-catalyzed dehydration of glycerol to acrolein and the subsequent polymerization of this reactive intermediate.[3][4] Uncontrolled temperature spikes accelerate these side reactions, leading to the formation of high-molecular-weight polymeric materials, commonly referred to as "tar".[5]
-
Solution:
-
Utilize a Reaction Moderator: The addition of a moderator is the most effective way to control the reaction's vigor. Ferrous sulfate (FeSO₄) is a common choice as it is believed to act as an oxygen carrier, which extends the reaction over a longer period, thus preventing a sudden and violent exotherm.[1][6] Boric acid can also be employed for this purpose.[7]
-
Controlled Reagent Addition: The order of reagent addition is critical. Ensure that the sulfuric acid is added after the ferrous sulfate to prevent a premature start to the reaction.[1]
-
Gradual Heating: Begin by gently heating the reaction mixture. As soon as the reaction starts to boil, remove the heat source. The exothermic nature of the reaction should be sufficient to maintain reflux.[8]
-
Problem 2: Significant amounts of unreacted aniline remain in the final product.
-
Causality: Incomplete reaction can be due to several factors, including insufficient heating, poor mixing, or the deactivation of the aniline under the strongly acidic conditions.
-
Solution:
-
Ensure Anhydrous Conditions: The presence of water in the glycerol can lead to lower yields.[1] Use "dynamite" grade glycerol with less than 0.5% water for optimal results.[1]
-
Thorough Mixing: Before heating, ensure that the aniline sulfate and ferrous sulfate are well-distributed throughout the solution.[1]
-
Post-Reaction Purification with Nitrous Acid: Unreacted aniline that co-distills with the quinoline product can be removed by treatment with nitrous acid. The aniline is converted to a diazonium salt, which can then be removed.[8]
-
Workflow for a Controlled Skraup Synthesis
Caption: Controlled Skraup Synthesis Workflow
The Doebner-von Miller Synthesis
A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction is also susceptible to polymerization, leading to reduced yields and purification challenges.
Problem: Low yield of the desired quinoline with the formation of a gummy, polymeric residue.
-
Causality: The primary cause of this issue is the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl compound used as a reactant.[5] This side reaction is favored at higher temperatures and reactant concentrations.
-
Solution:
-
Employ a Two-Phase System: A highly effective strategy is to sequester the α,β-unsaturated carbonyl compound in an organic phase while the reaction proceeds in an aqueous acidic phase. This keeps the concentration of the carbonyl compound in the reactive phase low, thereby suppressing polymerization and increasing the yield of the desired quinoline.[5]
-
Control Temperature: As with the Skraup synthesis, maintaining the optimal reaction temperature is crucial. Excessive heat will favor polymerization over the desired cyclization.
-
Slow Addition of Reactants: A gradual addition of the α,β-unsaturated carbonyl compound to the reaction mixture helps to maintain a low concentration of this reactant, minimizing its self-polymerization.
-
The Combes Synthesis
The Combes synthesis offers a route to 2,4-disubstituted quinolines but can be plagued by a lack of regioselectivity when using unsymmetrical β-diketones.[9]
Problem: Formation of a mixture of regioisomers that are difficult to separate.
-
Causality: When an unsymmetrical β-diketone is used, the initial condensation with the aniline can occur at either of the two carbonyl groups, leading to the formation of two different enamine intermediates. Both of these intermediates can then cyclize to form distinct regioisomeric quinoline products.
-
Solution:
-
Steric Hindrance: The regioselectivity can often be controlled by leveraging steric effects. Increasing the steric bulk of one of the substituents on the β-diketone can favor the formation of the less sterically hindered enamine intermediate, leading to a higher yield of a single regioisomer.
-
Electronic Effects: The electronic nature of the substituents on both the aniline and the β-diketone can also influence the regioselectivity. Electron-withdrawing groups on the aniline can affect the nucleophilicity of the amino group and the subsequent cyclization step.
-
The Friedländer Synthesis
A straightforward method for quinoline synthesis, the Friedländer reaction can suffer from side reactions, particularly under basic conditions.
Problem: Low yield due to aldol condensation of the ketone starting material.
-
Causality: Under the basic conditions often employed in the Friedländer synthesis, the ketone starting material (which must contain an α-methylene group) can undergo self-aldol condensation. This side reaction competes with the desired condensation with the o-aminoaryl aldehyde or ketone, thereby reducing the yield of the quinoline product.
-
Solution:
-
Use of an Iminium Intermediate: To circumvent the issue of aldol condensation, the o-aminoaryl aldehyde or ketone can be pre-reacted with a secondary amine to form an iminium salt. This intermediate is more reactive towards the active methylene compound and is not susceptible to self-condensation.
-
Acid Catalysis: While traditionally performed under basic conditions, the Friedländer synthesis can also be effectively catalyzed by acids.[10] Acid catalysis avoids the issue of base-catalyzed aldol condensation.
-
Frequently Asked Questions (FAQs)
Q1: How can I remove tarry byproducts from my crude quinoline product?
A1: Tarry byproducts are a common issue, especially in the Skraup synthesis. Here are a few effective methods for their removal:
-
Steam Distillation: This is a classic and highly effective method. The desired quinoline product is typically volatile with steam, while the high-molecular-weight tars are not. After neutralization of the reaction mixture, passing steam through the flask will carry over the quinoline, which can then be collected from the distillate.[1][11]
-
Acid-Base Extraction: Dissolve the crude product in an acidic aqueous solution. The basic quinoline will form a water-soluble salt, while the non-basic tarry materials will remain in the organic phase or as an insoluble residue. The aqueous layer can then be separated, washed with an organic solvent to remove any remaining non-basic impurities, and then basified to regenerate the free quinoline, which can be extracted with a clean organic solvent.
Q2: What are scavenger resins, and how can they be used to purify my quinoline product?
A2: Scavenger resins are solid-supported reagents designed to react with and remove specific types of impurities from a solution.[12] This can be a very effective and straightforward method for purification, as the resin-bound impurities can be simply filtered off.
-
For Unreacted Amines: Resins with electrophilic functional groups, such as isocyanate or sulfonyl chloride resins, are effective at scavenging unreacted anilines.
-
For Unreacted Aldehydes: Resins functionalized with primary amines or hydrazines can be used to scavenge excess aldehyde starting materials.[13]
Q3: What are the best analytical techniques for assessing the purity of my final quinoline product?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the components of a mixture. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like phosphoric or formic acid) is a good starting point for many quinoline derivatives.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information on each component, allowing for the identification of byproducts.[15][16]
-
Quantitative NMR (qNMR): A powerful technique for determining the absolute purity of a sample without the need for a reference standard of the impurities.[17][18] By integrating the signals of the desired compound and comparing them to an internal standard of known concentration, a highly accurate purity value can be obtained.[19]
Detailed Experimental Protocols
Protocol 1: Purification of a Crude Quinoline Product by Column Chromatography
This protocol provides a general guideline for purifying a quinoline derivative using silica gel column chromatography.
Materials:
-
Crude quinoline product
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional, for deactivating silica gel)
-
Glass column with stopcock
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions in separate tubes and monitor the separation by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Troubleshooting Tip: If your quinoline derivative is streaking on the TLC plate or sticking to the column, it is likely due to the interaction of the basic nitrogen with the acidic silica gel. To mitigate this, add a small amount of triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica.
Protocol 2: Using a Scavenger Resin to Remove Unreacted Aniline
This protocol describes the use of an isocyanate-functionalized resin to remove excess aniline from a reaction mixture.
Materials:
-
Crude reaction mixture containing the quinoline product and unreacted aniline
-
Isocyanate scavenger resin
-
Suitable solvent (e.g., dichloromethane, THF)
-
Reaction vessel with stirring
-
Filtration apparatus
Procedure:
-
Resin Addition: To the crude reaction mixture, add the isocyanate scavenger resin (typically 2-3 equivalents relative to the excess aniline).
-
Stirring: Stir the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the aniline. Monitor the disappearance of the aniline by TLC or HPLC.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Work-up: Wash the resin with a small amount of the reaction solvent. The combined filtrate contains the purified quinoline product, which can be further purified if necessary.
Visualizing Impurity Formation Pathways
The following diagram illustrates the competing pathways of the desired Doebner-von Miller reaction and the undesired polymerization of the α,β-unsaturated carbonyl compound.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 17. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 19. pubsapp.acs.org [pubsapp.acs.org]
Validation & Comparative
A Comparative Guide to the Antibacterial Activity of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid and Norfloxacin
This guide provides a comprehensive comparison of the antibacterial activity of the novel compound 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid against the well-established second-generation fluoroquinolone, norfloxacin. For drug development professionals and researchers, this document outlines the theoretical framework for comparison, established data for norfloxacin, and the requisite experimental protocols to empirically evaluate the potential of this new chemical entity.
Introduction: The Quinolone Landscape
Norfloxacin, a synthetic fluoroquinolone, has long been a cornerstone in the treatment of various bacterial infections, particularly those of the urinary tract.[1][2] Its efficacy stems from a well-understood mechanism of action and a broad spectrum of activity, primarily against Gram-negative bacteria.[3][4][5] In the continual search for new antibacterial agents with improved potency, broader spectrum, or activity against resistant strains, novel quinolone derivatives are of significant interest. 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid represents one such molecule. Its structural similarity to the quinolone core suggests a comparable mechanism of action to norfloxacin, while the unique halogen substitutions—a chloro group and three fluoro groups—may modulate its antibacterial profile.
This guide will first delve into the established mechanism of action of norfloxacin and the putative mechanism of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid. Subsequently, we will present the known antibacterial spectrum of norfloxacin and provide detailed experimental protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the novel compound, allowing for a direct and quantitative comparison.
Mechanism of Action: Targeting Bacterial DNA Replication
The bactericidal activity of fluoroquinolones is primarily achieved through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.
Norfloxacin's Mode of Action:
Norfloxacin targets the A subunit of DNA gyrase, which is responsible for introducing negative supercoils into bacterial DNA, a crucial step for replication.[1][6] It also inhibits topoisomerase IV, an enzyme that plays a key role in the separation of interlinked daughter chromosomes following DNA replication.[1] By binding to these enzymes, norfloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[1][4]
Figure 1: Proposed mechanism of action for quinolone antibiotics.
Inferred Mechanism of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid:
Based on its core quinolone structure, it is highly probable that 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid also targets bacterial DNA gyrase and topoisomerase IV. The presence and positioning of the chloro and trifluoro groups on the quinoline ring are anticipated to influence the compound's binding affinity to these enzymes and its overall antibacterial potency and spectrum. Halogen substitutions on the quinolone ring have been shown in other derivatives to enhance antibacterial activity.
Comparative In Vitro Antibacterial Activity
A direct comparison of the in vitro antibacterial activity is essential to understand the potential of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid relative to norfloxacin. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Known Antibacterial Spectrum of Norfloxacin:
Norfloxacin exhibits broad-spectrum activity, particularly against Gram-negative bacteria. It is also active against some Gram-positive bacteria, though generally to a lesser extent.[4][6]
| Bacterial Species | Type | Norfloxacin MIC (µg/mL) Range |
| Escherichia coli | Gram-negative | 0.03 - 1 |
| Klebsiella pneumoniae | Gram-negative | 0.06 - 2 |
| Pseudomonas aeruginosa | Gram-negative | 0.25 - 8 |
| Staphylococcus aureus | Gram-positive | 0.25 - 4 |
| Enterococcus faecalis | Gram-positive | 1 - 16 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Hypothetical Antibacterial Spectrum of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid:
The following table should be populated with experimentally determined MIC values for a comprehensive comparison.
| Bacterial Species | Type | 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid MIC (µg/mL) |
| Escherichia coli | Gram-negative | To be determined |
| Klebsiella pneumoniae | Gram-negative | To be determined |
| Pseudomonas aeruginosa | Gram-negative | To be determined |
| Staphylococcus aureus | Gram-positive | To be determined |
| Enterococcus faecalis | Gram-positive | To be determined |
Experimental Protocols for Antibacterial Susceptibility Testing
To ensure accurate and reproducible data for comparison, standardized methods for MIC and MBC determination should be followed. The broth microdilution method is a widely accepted technique.
Figure 2: Experimental workflow for MIC and MBC determination.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
1. Preparation of Materials:
- Test compounds: 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid and Norfloxacin (as a control).
- Sterile 96-well microtiter plates.
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Bacterial strains of interest (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
- 0.5 McFarland turbidity standard.
2. Preparation of Compound Dilutions:
- Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
- In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
- Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
3. Inoculum Preparation:
- From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well (except the sterility control).
- Incubate the plate at 37°C for 18-24 hours in ambient air.
5. Interpretation of Results:
- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
Minimum Bactericidal Concentration (MBC) Assay
1. Subculturing:
- Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth.
- Spot-inoculate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
2. Incubation:
- Incubate the MHA plates at 37°C for 18-24 hours.
3. Interpretation of Results:
- The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).
Data Analysis and Interpretation
A direct comparison of the MIC values will reveal the relative potency of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid and norfloxacin against the tested bacterial strains. A lower MIC value indicates greater potency. The MBC/MIC ratio provides insight into the bactericidal or bacteriostatic nature of the compound. A ratio of ≤4 is generally considered indicative of bactericidal activity.
The specific substitutions on the quinoline ring of the novel compound may confer advantages. For instance, increased lipophilicity due to the halogen substitutions could enhance penetration into bacterial cells, potentially leading to lower MIC values. Conversely, these substitutions could also alter the compound's interaction with the target enzymes, either enhancing or diminishing its inhibitory activity.
Conclusion
Norfloxacin is a well-characterized fluoroquinolone with a known antibacterial profile and mechanism of action. 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid, as a novel quinolone derivative, holds the potential for antibacterial activity, likely through a similar mechanism of inhibiting DNA gyrase and topoisomerase IV. The empirical determination of its MIC and MBC values against a panel of clinically relevant bacteria, as detailed in the provided protocols, is a critical next step. This direct comparison will elucidate its potency and spectrum of activity relative to norfloxacin, providing the necessary data to guide further research and development of this promising new compound.
References
- Ningbo Innopharmchem Co.,Ltd. (n.d.). Understanding Norfloxacin: Your Guide to This Antibacterial Powerhouse.
- Wikipedia. (2024). Norfloxacin.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Norfloxacin?
- Holmes, B., Brogden, R. N., & Heel, R. C. (1983). Norfloxacin, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity. Drugs, 26(3), 1-37.
- PubChem. (n.d.). Norfloxacin.
- PharmaCompass. (n.d.). Norfloxacin.
- Rosette Pharma. (n.d.). Norfloxacin: Uses, Mechanism, and Safety Guidelines.
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- 2. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Norfloxacin - Wikipedia [en.wikipedia.org]
- 5. Norfloxacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Norfloxacin, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid
Comprehensive Safety Protocol: Handling 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid
This document provides essential safety and handling protocols for 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid, a halogenated quinoline derivative. As a research chemical, its toxicological properties have not been fully investigated. Therefore, a cautious approach, treating the substance as potentially hazardous, is mandatory. This guide is structured to provide researchers, scientists, and drug development professionals with a risk-based framework for safe handling, from initial risk assessment to ultimate disposal.
Hazard Identification and Risk Assessment
Due to the absence of a specific Safety Data Sheet (SDS), a hazard assessment must be inferred from the compound's structure and data from analogous molecules.
-
Quinoline Core: The quinoline scaffold is present in many bioactive compounds. Halogenated quinolines, in particular, require careful handling due to potential toxicity.[1][2]
-
Carboxylic Acid Group: This functional group imparts acidic and potentially corrosive properties. Similar compounds are known to cause severe skin burns and eye damage.[3]
-
Chloro- and Fluoro- Substituents: The presence of multiple halogen atoms classifies this compound as a halogenated organic.[4] Such compounds can be harmful if inhaled, persistent in the environment, and may present long-term health risks.[5][6]
Based on these structural alerts, a risk assessment concludes that 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid should be handled as a substance that is:
-
Potentially corrosive to skin and eyes.
-
Harmful if inhaled or swallowed.[7]
-
Potentially toxic with unknown long-term effects, including potential carcinogenicity or reproductive toxicity.[5][8]
-
Harmful to aquatic life with long-lasting effects.[7]
| Potential Hazard | GHS Classification (Inferred) | Primary Route of Exposure | Primary Safety Concern |
| Skin Contact | H314: Causes severe skin burns and eye damage | Dermal | Localized tissue damage, irritation, potential systemic absorption. |
| Eye Contact | H314: Causes severe skin burns and eye damage | Ocular | Severe irritation, burns, and potential for permanent eye damage. |
| Inhalation | H332: Harmful if inhaled | Respiratory | Irritation of the respiratory tract; potential for systemic toxicity. |
| Ingestion | H302: Harmful if swallowed | Oral | Gastrointestinal irritation and systemic toxicity.[7] |
| Environmental | H412: Harmful to aquatic life with long lasting effects | Release | Long-term contamination of ecosystems. |
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, all feasible engineering and administrative controls must be implemented to minimize exposure. This hierarchy is a core principle of laboratory safety mandated by organizations like OSHA.[9][10]
Caption: Hierarchy of Controls for chemical safety.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[11] This is the most critical engineering control to prevent inhalation of the powdered solid or any potential vapors.
Administrative Controls:
-
Standard Operating Procedures (SOPs): Your laboratory must develop a specific SOP for handling this chemical, which all personnel must read and sign.
-
Training: Personnel must be trained on the specific hazards and handling procedures for this compound, as well as general laboratory safety under the OSHA Laboratory Standard.[10][12]
-
Restricted Access: Designate specific areas within the lab for handling this compound to prevent cross-contamination.
-
Hygiene: Prohibit eating, drinking, and the application of cosmetics in the laboratory.[13] Always wash hands thoroughly after handling the chemical, even if gloves were worn.[14][15]
Personal Protective Equipment (PPE) Protocol
When engineering and administrative controls cannot eliminate the risk of exposure, PPE is required.[16] The selection of PPE depends on the specific task being performed.
Caption: Decision workflow for selecting appropriate PPE.
Eye and Face Protection
-
Minimum Requirement: At all times when handling the compound in any form, wear chemical splash goggles conforming to ANSI Z87.1 standards.[14]
-
Enhanced Protection: When handling the solid powder or there is a significant splash risk, a full-face shield must be worn in addition to chemical splash goggles.[14]
Hand Protection
The selection of glove material is critical due to the aromatic and halogenated nature of the compound. A single glove material may not provide adequate protection for prolonged tasks. Double-gloving is recommended.
-
Rationale: Nitrile gloves provide good general-purpose protection but can be susceptible to degradation by aromatic and halogenated compounds.[17] Neoprene or butyl rubber offers better resistance to acids and some halogenated solvents.[17] Breakthrough time, the time it takes for a chemical to permeate the glove, is a critical factor.[18]
-
Recommendation: For all handling, wear two pairs of gloves. An inner nitrile glove and an outer, thicker neoprene or butyl rubber glove. Inspect gloves for any signs of degradation before and during use.[15] Change gloves immediately if contamination is suspected.
| Glove Material | Protection Against Halogenated Aromatics | Protection Against Carboxylic Acids | Recommendation |
| Nitrile | Fair/Limited[17][19] | Good | Suitable as an inner glove or for very short-duration tasks. |
| Neoprene | Good[17] | Excellent | Recommended as an outer glove for direct handling. |
| Butyl Rubber | Poor (for halogenated solvents)[17] | Excellent | Good for handling the acidic aspect, but caution is advised. |
| Viton®/Fluorocarbon | Excellent[17] | Excellent | Best choice for high-risk or prolonged handling, though may reduce dexterity. |
Body Protection
-
Wear a chemical-resistant laboratory coat, preferably with long sleeves and elastic cuffs. Ensure the coat is fully buttoned.[20] For large-scale operations, a chemical-resistant apron or impervious coveralls should be used.[14]
Respiratory Protection
-
Standard Operations: When working within a certified chemical fume hood, respiratory protection is typically not required.
-
Required Use: A NIOSH-approved respirator is necessary if engineering controls fail, during a large spill cleanup, or if there is any reason to believe exposure limits may be exceeded.[15][20] A full-face respirator with combination organic vapor/acid gas/P100 (particulate) cartridges is recommended in these situations.[21]
Operational and Disposal Plans
Step-by-Step Handling Protocol (Solid Compound)
-
Preparation: Don all required PPE (Section 3). Ensure the chemical fume hood is operational and the work area is decontaminated and clear of unnecessary items.
-
Weighing: Conduct all weighing operations on a disposable weigh paper or in a tared container within the fume hood to contain any dust.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.
-
Dissolution: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.
-
Post-Handling: After use, decontaminate the spatula and work surface. Dispose of any contaminated disposable materials as hazardous waste. Remove PPE in the correct order to avoid self-contamination.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][22] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[22] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[22] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Evacuate the area. For a small spill inside a fume hood, use an absorbent material appropriate for acids and organic compounds. For larger spills, evacuate the lab, close the doors, and contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean a large spill without proper training and equipment.[11]
Waste Disposal Plan
As a halogenated organic compound, 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid must be disposed of as regulated hazardous waste.[23][24]
-
Segregation: Do NOT mix halogenated waste with non-halogenated waste streams.[25] This is critical for proper disposal and cost management.
-
Container: Collect all solid waste (contaminated weigh paper, gloves, etc.) and liquid waste containing this compound in a designated, properly sealed, and clearly labeled hazardous waste container.[4][24]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid," and any other components of the waste stream.[24]
-
Storage and Disposal: Store the waste container in a designated satellite accumulation area.[23] Follow your institution's procedures for hazardous waste pickup and disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
